L-368,899 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C26H43ClN4O5S2 |
|---|---|
Molekulargewicht |
591.2 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1 |
InChI-Schlüssel |
GIUFQWFJHXXXEQ-SVFGMJTMSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Initially developed in the 1990s for the potential prevention of preterm labor, it has since become an invaluable pharmacological tool in neuroscience and physiology research.[2][3] Its ability to cross the blood-brain barrier allows for the investigation of the central nervous system's oxytocinergic pathways, making it instrumental in elucidating the role of oxytocin in social behaviors, pair bonding, and other complex physiological processes.[2][4] This technical guide provides an in-depth overview of the mechanism of action of L-368,899, its binding characteristics, impact on intracellular signaling, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a class A G-protein coupled receptor (GPCR), thereby physically blocking the endogenous ligand, oxytocin, from binding and eliciting its biological effects.[1][5] This inhibition of OTR activation prevents the initiation of downstream intracellular signaling cascades that are normally triggered by oxytocin.[1][5]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor predominantly couples to the Gq/11 family of G-proteins.[1] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are critical for various physiological responses, including smooth muscle contraction, such as uterine contractions during labor.[6] L-368,899, by blocking the initial binding of oxytocin, prevents this entire signaling cascade.
Quantitative Data: Binding Affinity and Selectivity
The efficacy of L-368,899 as a selective antagonist is quantified by its binding affinity (Ki or IC50) for the oxytocin receptor and its comparatively lower affinity for related receptors, such as the vasopressin 1a (V1a) and V2 receptors.
| Parameter | Species/Tissue | Value | Receptor | Reference |
| IC50 | Rat Uterus | 8.9 nM | Oxytocin | [7][8] |
| IC50 | Human Uterus | 26 nM | Oxytocin | [8] |
| IC50 | Human | 370 nM | Vasopressin V1a | [7] |
| IC50 | Human | 570 nM | Vasopressin V2 | [7] |
| Ki | Coyote Brain | 12.38 nM | Oxytocin | [2] |
| Ki | Coyote Brain | 511.6 nM | Vasopressin V1a | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
These data highlight the high affinity of L-368,899 for the oxytocin receptor and its significant selectivity (over 40-fold) for the OTR compared to vasopressin receptors.[2][7]
Experimental Protocols
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
Objective: To quantify the ability of L-368,899 to displace a radiolabeled ligand from the oxytocin receptor.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., uterine tissue, brain homogenates) expressing the oxytocin receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Competitive Binding Incubation:
-
A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [125I]-ornithine vasotocin (B1584283) analog) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled L-368,899 are added to compete with the radioligand for binding to the receptor.
-
Incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Uterine Contraction Assay
This assay assesses the functional antagonism of L-368,899 on oxytocin-induced uterine contractions in an animal model.
Objective: To determine the in vivo potency and duration of action of L-368,899 in inhibiting uterine smooth muscle contraction.
Methodology:
-
Animal Preparation:
-
Anesthetized female rats are used.
-
A catheter is placed in a uterine horn and connected to a pressure transducer to monitor intrauterine pressure.
-
Intravenous access is established for drug administration.
-
-
Experimental Procedure:
-
A baseline of uterine activity is recorded.
-
L-368,899 is administered intravenously at various doses.
-
After a predetermined time, a bolus of oxytocin is administered to induce uterine contractions.
-
The oxytocin challenge can be repeated at different time points to evaluate the duration of the antagonistic effect.
-
-
Data Acquisition and Analysis:
-
Uterine contractile activity (frequency and amplitude) is continuously recorded.
-
The integrated area under the curve of the contractile response is quantified.
-
The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.[8]
-
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions.[1] Its high affinity, selectivity, and ability to penetrate the central nervous system make it an indispensable tool for researchers investigating the multifaceted roles of the oxytocinergic system in both peripheral and central physiological and behavioral processes. The experimental protocols detailed herein provide a framework for the continued characterization and application of this important research compound.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
An In-depth Technical Guide to the Discovery and Synthesis of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially investigated for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for exploring the diverse physiological and behavioral roles of the oxytocin system.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis of this compound. It includes a compilation of its binding affinity and pharmacokinetic data, alongside detailed experimental protocols for key assays.
Discovery and Rationale
L-368,899 was developed by Merck Research Laboratories in the early 1990s as part of a program to identify non-peptide oxytocin antagonists for the management of preterm labor.[4][5] The rationale was to create a small molecule that could overcome the limitations of peptide-based antagonists, such as poor oral bioavailability and short half-life. L-368,899 emerged as a lead compound due to its high affinity for the oxytocin receptor, excellent selectivity over the structurally related vasopressin receptors, and favorable pharmacokinetic properties in several species.[5]
Mechanism of Action
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins. Oxytocin binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for physiological responses such as uterine contractions. L-368,899 effectively blocks this cascade by occupying the receptor binding site.
Oxytocin Receptor Signaling and Inhibition by L-368,899.
Synthesis of this compound
The synthesis of L-368,899 is a multi-step process that starts from commercially available materials. The key steps involve the preparation of the camphor-derived sulfonamide core, followed by coupling with a modified methionine derivative.
Synthesis Workflow
Synthesis Workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-((7,7-Dimethyl-2-oxo-bicyclo[2.2.1]hept-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (Intermediate 1)
-
To a solution of 1-(o-tolyl)piperazine in a suitable aprotic solvent such as dichloromethane (B109758), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of (1S)-(-)-10-camphorsulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-((2-Amino-7,7-dimethyl-bicyclo[2.2.1]hept-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (Intermediate 2)
-
Dissolve Intermediate 1 in a suitable protic solvent such as methanol (B129727) or ethanol.
-
Add an excess of a reducing agent suitable for reductive amination, such as sodium borohydride (B1222165) and ammonium (B1175870) acetate, or perform catalytic hydrogenation using a catalyst like palladium on carbon under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and concentrate the mixture to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude endo-amino sulfonamide.
-
This intermediate may be used in the next step without further purification or can be purified by chromatography if necessary.
Step 3: Synthesis of N-Boc-L-methionine sulfone
-
Dissolve N-Boc-L-methionine in a mixture of acetonitrile (B52724) and water.
-
Add a catalytic amount of sodium tungstate.
-
Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench any excess peroxide with sodium bisulfite.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-methionine sulfone as a white solid.
Step 4: Coupling of Intermediate 2 and N-Boc-L-methionine sulfone (Intermediate 3)
-
Dissolve Intermediate 2 and N-Boc-L-methionine sulfone in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), along with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.
-
Add a tertiary amine base (e.g., diisopropylethylamine) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography.
Step 5: Boc Deprotection to Yield L-368,899
-
Dissolve the coupled product (Intermediate 3) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) for dichloromethane or hydrochloric acid (as a solution in dioxane) for dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The crude L-368,899 free base can be obtained by neutralizing the residue with a base and extracting into an organic solvent, or it can be directly converted to the hydrochloride salt.
Step 6: Formation of this compound
-
Dissolve the crude L-368,899 in a minimal amount of a suitable solvent like methanol or ethanol.
-
Add a solution of hydrochloric acid in ether or dioxane dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a white solid.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and in vivo potencies of L-368,899.
Table 1: In Vitro Receptor Binding Affinity of L-368,899
| Receptor | Species | Tissue/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Oxytocin | Human | Uterus | Radioligand Binding | 26 | - | [6] |
| Oxytocin | Rat | Uterus | Radioligand Binding | 8.9 | - | [6][7] |
| Oxytocin | Coyote | Brain | Radioligand Binding | - | 12.38 | [4] |
| Vasopressin V1a | Human | - | Radioligand Binding | 370 | - | [7] |
| Vasopressin V2 | Human | - | Radioligand Binding | 570 | - | [7] |
| Vasopressin V1a | Coyote | Brain | Radioligand Binding | - | 511.6 | [4] |
Table 2: In Vivo Potency and Pharmacokinetic Parameters of L-368,899
| Species | Assay/Parameter | Route of Administration | Value | Units | Reference |
| Rat | Inhibition of OT-induced uterine contractions (AD50) | Intravenous | 0.35 | mg/kg | [5] |
| Rat | Inhibition of OT-induced uterine contractions (pA2) | - | 8.9 | - | [5][6] |
| Rat (Female) | Oral Bioavailability (5 mg/kg) | Oral | 14 | % | [8] |
| Rat (Male) | Oral Bioavailability (5 mg/kg) | Oral | 18 | % | [8] |
| Dog | Oral Bioavailability (5 mg/kg) | Oral | 17 | % | [8] |
| Rat | Half-life (t1/2) | Intravenous | ~2 | hours | [8] |
| Dog | Half-life (t1/2) | Intravenous | ~2 | hours | [8] |
| Coyote | Time to peak concentration in CSF | Intramuscular | 15-30 | minutes | [4] |
Key Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of L-368,899 for the oxytocin receptor.
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing the oxytocin receptor (e.g., rat uterus).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.
-
Radioligand: A tritiated or iodinated high-affinity oxytocin receptor ligand (e.g., [3H]oxytocin).
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.
-
For displacement curves, add increasing concentrations of L-368,899.
-
For total binding, add vehicle instead of the competitor.
-
For non-specific binding, add a saturating concentration of unlabeled oxytocin.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
In Vivo Uterine Contraction Assay
This assay assesses the functional antagonist activity of L-368,899 in a living animal.
Experimental Workflow for In Vivo Uterine Contraction Assay.
-
Animal Preparation: Anesthetize an adult female rat. Surgically expose the uterine horns and insert a balloon-tipped cannula into one horn to monitor intrauterine pressure. Cannulate the jugular vein for drug administration.
-
Baseline Measurement: Record the baseline uterine activity for a stabilization period.
-
Drug Administration: Administer L-368,899 intravenously at various doses.
-
Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer an intravenous bolus of oxytocin to induce uterine contractions.
-
Data Acquisition: Continuously record the uterine contractile activity (frequency and amplitude of pressure changes).
-
Data Analysis: Quantify the contractile response, for example, by integrating the area under the pressure curve. Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).[1]
Conclusion
This compound remains a cornerstone tool in oxytocin research. Its well-characterized pharmacology, including high potency and selectivity, coupled with its oral bioavailability and ability to cross the blood-brain barrier, makes it suitable for a wide range of in vitro and in vivo studies. This guide provides a comprehensive resource on its discovery, synthesis, and key experimental methodologies to aid researchers in the fields of pharmacology, neuroscience, and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
L-368,899 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological profile of this compound. It is a valuable tool for researchers investigating the physiological and behavioral roles of the oxytocin system.[1] The document includes comprehensive data on its binding affinity and in vivo efficacy, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Chemical Properties and Structure
This compound is a synthetic molecule that has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride[2] |
| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂[3][4][5] |
| Molecular Weight | 591.23 g/mol [3][5] |
| CAS Number | 160312-62-9[3][6] |
| Appearance | Solid powder[2][4] |
| Purity | ≥97% (HPLC)[7], ≥98%[6] |
| SMILES | O=S(C[C@@]12--INVALID-LINK--(=O)=O)N)=O">C@@HC--INVALID-LINK--CC1)(N3CCN(CC3)C4=C(C)C=CC=C4)=O.[H]Cl[2] |
| InChI Key | GIUFQWFJHXXXEQ-SWJTYIIKSA-N[2][6] |
Solubility
| Solvent | Concentration | Notes |
| Water | 2 mg/mL (3.38 mM)[3], 59.12 mg/mL (100 mM)[7] | Sonication is recommended[3] |
| DMSO | 100 mg/mL (169.14 mM)[3], 59.12 mg/mL (100 mM)[7] | Sonication is recommended[3] |
| In Vivo Formulation | 5 mg/mL (8.46 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3] | Sonication is recommended[3] |
Storage and Stability
This compound should be stored at low temperatures and kept away from direct sunlight.[3] Recommended storage conditions are:
Mechanism of Action: Oxytocin Receptor Antagonism
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] It binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1]
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Pharmacological Data
This compound is a potent antagonist of the oxytocin receptor, with selectivity over vasopressin receptors.[7][8]
In Vitro Binding Affinity and Potency
| Target | Species | IC₅₀ (nM) | pA₂ |
| Oxytocin Receptor (OTR) | Rat (uterus) | 8.9[3][5][9] | 8.9[4] |
| Oxytocin Receptor (OTR) | Human (uterus) | 26[3][5][9] | - |
| Vasopressin V₁ₐ Receptor | Human (liver) | 510[5] | - |
| Vasopressin V₁ₐ Receptor | Rat (liver) | 890[5] | - |
| Vasopressin V₂ Receptor | Human (kidney) | 960[5] | - |
| Vasopressin V₂ Receptor | Rat (kidney) | 2400[5] | - |
| Oxytocin Receptor (OTR) | Coyote (brain) | 12.38[10][11] | - |
| Vasopressin V₁ₐ Receptor | Coyote (brain) | 870.7[10] | - |
In Vivo Efficacy and Pharmacokinetics
L-368,899 has been shown to be effective in blocking oxytocin-induced uterine contractions in vivo.[4][9]
| Parameter | Species | Dose | Route | Value |
| AD₅₀ | Rat | - | Intravenous | 0.35 mg/kg[4][9] |
| AD₅₀ | Rat | - | Intraduodenal | 7.0 mg/kg[4][9] |
| Oral Bioavailability | Rat | 5 mg/kg | Oral | 14% (female), 18% (male)[3][5] |
| Oral Bioavailability | Rat | 25 mg/kg | Oral | 17% (female), 41% (male)[5] |
| Plasma Clearance | Rat, Dog | - | Intravenous | 23-36 ml/min/kg[5] |
| t₁/₂ | Rat, Dog | - | Intravenous | 2 hours[5] |
| Vdss | Rat, Dog | - | Intravenous | 2.0-2.6 L/kg (Rat), 3.4-4.9 L/kg (Dog)[5] |
Experimental Protocols
In Vivo Uterine Contraction Assay
This assay is used to determine the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Caption: Experimental Workflow for In Vivo Uterine Contraction Assay.
Methodology:
-
Animal Preparation: Anesthetize a female rat.
-
Instrumentation: Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[1]
-
Baseline Measurement: Record baseline uterine activity.[1]
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).[1]
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.[1] This can be repeated at various time points to assess the duration of action.[1]
-
Data Acquisition: Continuously record uterine contractile activity (frequency and amplitude).[1]
-
Data Analysis: The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.[1]
Competition Binding Assay
This assay is used to determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor.
Caption: Experimental Workflow for Competition Binding Assay.
Methodology:
-
Tissue Preparation: Prepare tissue sections or homogenates from a source expressing the receptor of interest (e.g., coyote brain tissue).[10][11]
-
Radioligand Incubation: Incubate the tissue preparation with a constant concentration of a radiolabeled ligand specific for the receptor (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR).[10]
-
Competitive Binding: Add increasing concentrations of the unlabeled competitor, L-368,899.[11]
-
Separation: After incubation, separate the bound radioligand from the free radioligand, typically by rapid filtration.
-
Quantification: Quantify the amount of radioactivity bound to the tissue.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve. From this curve, the IC₅₀ (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding) can be determined and used to calculate the inhibitory constant (Kᵢ).[10]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor.[1] Its oral bioavailability and ability to cross the blood-brain barrier make it a versatile tool for both peripheral and central nervous system studies.[1][9] The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing L-368,899 to investigate the multifaceted roles of the oxytocin system in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). With a CAS Number of 160312-62-9, this small molecule has become an invaluable tool in neuroscience and pharmacology for elucidating the multifaceted roles of the oxytocin system in both central and peripheral pathways.[1][2][3] Initially investigated for the prevention of preterm labor, its ability to cross the blood-brain barrier has led to its widespread use in preclinical studies to probe the involvement of oxytocin in social behaviors, pair bonding, and other neurological processes.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its key pharmacological data.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding with high affinity to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological and behavioral responses mediated by oxytocin.[4]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is predominantly coupled to the Gq/11 family of G-proteins.[5] Upon activation by an agonist like oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses such as smooth muscle contraction.[5][6][7] L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this entire signaling cascade.
Quantitative Data
The following tables summarize the binding affinity and pharmacokinetic properties of this compound.
Table 1: Binding Affinity of L-368,899
| Receptor | Species/Tissue | Assay Type | Value (IC₅₀/Kᵢ) | Reference |
| Oxytocin Receptor | Rat Uterus | Radioligand Binding | 8.9 nM (IC₅₀) | [8] |
| Oxytocin Receptor | Human Uterus | Radioligand Binding | 26 nM (IC₅₀) | [8] |
| Oxytocin Receptor | Coyote Brain | Radioligand Binding | 12.38 nM (Kᵢ) | [4] |
| Vasopressin V₁ₐ Receptor | Human Liver | Radioligand Binding | 510 nM (IC₅₀) | [8] |
| Vasopressin V₁ₐ Receptor | Rat Liver | Radioligand Binding | 890 nM (IC₅₀) | [8] |
| Vasopressin V₁ₐ Receptor | Coyote Brain | Radioligand Binding | 511.6 nM (Kᵢ) | [4] |
| Vasopressin V₂ Receptor | Human Kidney | Radioligand Binding | 960 nM (IC₅₀) | [8] |
| Vasopressin V₂ Receptor | Rat Kidney | Radioligand Binding | 2400 nM (IC₅₀) | [8] |
Table 2: Pharmacokinetic Parameters of L-368,899
| Parameter | Species | Dose & Route | Value | Reference |
| Half-life (t₁/₂) | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | ~2 hours | [9] |
| Plasma Clearance (CL) | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | 23-36 mL/min/kg | [9] |
| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 mg/kg (IV) | 2.0-2.6 L/kg | [9] |
| Volume of Distribution (Vdss) | Dog | 1, 2.5, 10 mg/kg (IV) | 3.4-4.9 L/kg | [9] |
| Oral Bioavailability | Female Rat | 5 mg/kg (PO) | 14% | [9] |
| Oral Bioavailability | Male Rat | 5 mg/kg (PO) | 18% | [9] |
| Oral Bioavailability | Male Rat | 25 mg/kg (PO) | 41% | [9] |
| Oral Bioavailability | Dog | 5 mg/kg (PO) | 17% | [9] |
| Oral Bioavailability | Dog | 33 mg/kg (PO) | 41% | [9] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin and vasopressin receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO cells or tissue homogenates)
-
Radioligand (e.g., [³H]-Oxytocin or ¹²⁵I-labeled selective antagonist)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled competitor for non-specific binding (e.g., 1 µM oxytocin)
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source known to express the target receptor.
-
Assay Setup: In a 96-well plate, add the assay buffer, a constant concentration of the radioligand, and serial dilutions of L-368,899.
-
Incubation: Add the cell membranes to each well and incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. The IC₅₀ value is determined from the resulting sigmoidal curve and converted to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Uterine Contraction Assay
This assay is used to determine the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.
Materials:
-
Female rats in natural estrus
-
This compound
-
Oxytocin
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Saline (vehicle)
-
Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula connected to a pressure transducer and polygraph)
Procedure:
-
Animal Preparation: Anesthetize a female rat in estrus. Surgically place a cannula in the jugular vein for drug administration and a balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[10]
-
Baseline Measurement: Record baseline uterine activity for a defined period.
-
Antagonist Administration: Administer a single intravenous bolus of L-368,899 at the desired dose.
-
Oxytocin Challenge: After a set time (e.g., 5 minutes), administer a bolus of oxytocin to induce uterine contractions.[10]
-
Data Acquisition: Continuously record the uterine contractile activity (frequency and amplitude). The contractile response is typically quantified by integrating the area under the curve for a defined period (e.g., 10 minutes).[10]
-
Data Analysis: Compare the uterine response to oxytocin in the presence and absence of L-368,899 to determine the antagonist's inhibitory effect. The dose required to reduce the oxytocin-induced response by 50% (ED₅₀) can be calculated.
Conclusion
This compound is a well-characterized and highly selective oxytocin receptor antagonist. Its favorable pharmacokinetic profile, including oral bioavailability and central nervous system penetration, makes it a versatile tool for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing L-368,899 to investigate the complex roles of the oxytocin system in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-368,899 Hydrochloride for Studying Social Behaviors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its ability to penetrate the blood-brain barrier and accumulate in limbic brain areas makes it an invaluable pharmacological tool for investigating the central mechanisms of oxytocin-mediated social behaviors.[2][4] This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its use in studying a range of social behaviors in animal models.
Mechanism of Action
L-368,899 exerts its effects by competitively blocking the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that mediate the diverse physiological and behavioral effects of oxytocin. Studies have demonstrated its high selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[3]
Signaling Pathway of Oxytocin Receptor Antagonism by L-368,899
Caption: Mechanism of L-368,899 action at the oxytocin receptor.
Pharmacokinetic Properties
L-368,899 exhibits rapid absorption and brain penetration. Its pharmacokinetic profile can vary depending on the species, dose, and route of administration.[5][6]
Quantitative Pharmacokinetic Data
| Parameter | Species | Dose & Route | Value | Reference |
| IC50 (OTR) | Rat (uterus) | In vitro | 8.9 nM | [1][3] |
| Human (uterus) | In vitro | 26 nM | [1][3] | |
| Coyote | In vitro | 12.38 nM | [7] | |
| IC50 (V1aR) | Rat | In vitro | 370 nM | |
| Human | In vitro | 510 nM | [1] | |
| IC50 (V2R) | Rat | In vitro | 570 nM | |
| Human | In vitro | 960 nM | [1] | |
| Half-life (t1/2) | Rat & Dog | 1, 2.5, 10 mg/kg IV | ~2 hours | [1][5][6] |
| Plasma Clearance | Rat & Dog | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [1][5][6] |
| Volume of Distribution (Vdss) | Rat | IV | 2.0-2.6 L/kg | [5][6] |
| Dog | IV | 3.4-4.9 L/kg | [5][6] | |
| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [1][5][6] |
| Rat (male) | 5 mg/kg | 18% | [1][5][6] | |
| Rat (male) | 25 mg/kg | 41% | [5][6] | |
| Dog | 5 mg/kg | 17% | [5] | |
| Dog | 33 mg/kg | 41% | [5] | |
| Time to Peak Concentration (CSF) | Rhesus Monkey | 1 mg/kg IV | 110 minutes | [4] |
| Coyote | 3 mg/kg IM | 15-30 minutes | [7] |
Experimental Protocols for Studying Social Behaviors
L-368,899 has been utilized in a variety of animal models to investigate its effects on social behaviors. Below are detailed methodologies for key experiments.
General Drug Preparation
This compound is typically dissolved in sterile saline (0.9% NaCl).[8] For in vivo experiments, it is recommended to prepare the solution fresh on the day of use.[1] The solution should be stored in a deep freezer at -80°C for long-term storage.[8]
Experimental Workflow for Behavioral Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
L-368,899 Hydrochloride: A Technical Guide to its Antagonistic Effects on Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Originally investigated for the management of preterm labor, it has become an invaluable tool in research to understand the physiological roles of oxytocin. This document provides a comprehensive technical overview of L-368,899, detailing its mechanism of action, effects on uterine contractility, and the underlying signaling pathways. This guide includes a compilation of quantitative data, detailed experimental methodologies, and a visual representation of its interaction with the oxytocin signaling cascade to facilitate further research and drug development.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
L-368,899 exerts its effects by acting as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein alpha subunit. By binding to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating the receptor and initiating the downstream signaling cascade that leads to myometrial contractions. This blockade effectively reduces the frequency and force of uterine contractions stimulated by oxytocin.
The Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor on myometrial cells triggers a well-defined signaling pathway crucial for uterine contractions. L-368,899 disrupts this pathway at its inception.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Potency of L-368,899
| Parameter | Species/Tissue | Value | Reference(s) |
| IC50 (Oxytocin Receptor) | Rat Uterus | 8.9 nM | [1] |
| Human Uterus | 26 nM | [1] | |
| Ki (Oxytocin Receptor) | Coyote Brain | 12.38 nM | [2] |
| pA2 | Rat Uterus | 8.9 | [3] |
-
IC50: The half maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
-
Ki: The inhibition constant, representing the binding affinity of the antagonist to the receptor.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Selectivity of L-368,899 for Oxytocin Receptors over Vasopressin Receptors
| Receptor Subtype | IC50 (nM) | Fold Selectivity (vs. Rat OTR) | Reference(s) |
| Vasopressin V1a | 370 | > 40-fold | |
| Vasopressin V2 | 570 | > 60-fold |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of L-368,899 on uterine contractions.
In Vitro Uterine Contraction Assay (Isolated Uterine Strips)
This protocol is a standard method for assessing the effects of compounds on myometrial contractility.
Materials:
-
Physiological Salt Solution (PSS): A common composition is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be maintained at pH 7.4.
-
Animals: Late-term pregnant rats (e.g., Sprague-Dawley, day 19-21 of gestation) are often used as their myometrium is highly responsive to oxytocin.
-
Equipment: Organ bath system with isometric force transducers and a data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a late-term pregnant rat and excise the uterine horns. Place the tissue in cold PSS. Clean the tissue of fat and connective tissue and cut longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).
-
Mounting: Mount the uterine strips vertically in an organ bath chamber containing PSS, maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: Apply an initial resting tension of 1 gram to each strip and allow the tissue to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes, until stable spontaneous contractions are observed.
-
Oxytocin Stimulation: Introduce a submaximal concentration of oxytocin (e.g., 1 nM) to the bath to induce stable and rhythmic contractions.
-
Antagonist Administration: Once a stable response to oxytocin is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals, allowing the response to stabilize at each concentration.
-
Data Analysis: Record the contractile activity continuously. Analyze the data to determine the concentration-dependent effects of L-368,899 on the amplitude (force), frequency, and area under the curve (a measure of total contractile activity) of the oxytocin-induced contractions. The results are typically expressed as a percentage of the control response to oxytocin alone.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
Materials:
-
Myometrial tissue homogenates or cell lines expressing the oxytocin receptor.
-
Radiolabeled oxytocin analog (e.g., [³H]-oxytocin).
-
This compound.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from the myometrial tissue or cells.
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled oxytocin analog in the presence of increasing concentrations of L-368,899.
-
Filtration and Washing: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of L-368,899. The IC₅₀ value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor. Its ability to competitively block the OTR and thereby inhibit the Gq/11-mediated signaling cascade makes it a critical tool for investigating the role of oxytocin in uterine physiology. The quantitative data on its binding affinity and potency, combined with detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on novel tocolytic agents and other therapeutics targeting the oxytocin system. Further research may focus on the in vivo efficacy and safety of L-368,899 and its analogs in clinically relevant models of preterm labor.
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of hydrogen peroxide on rat uterine contraction before and during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to Binding Affinity, IC50 Values, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and IC50 values of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The document details the experimental protocols used to determine these values and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.
Executive Summary
L-368,899 is a valuable research tool for investigating the physiological roles of the oxytocin system due to its high affinity and selectivity for the oxytocin receptor (OTR). Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier has made it a widely used antagonist in neuroscience research to study the central effects of oxytocin. This guide synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the compound's mechanism of action.
Binding Affinity and IC50 Values
The binding characteristics of this compound have been determined across various species and tissues, demonstrating its high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin receptors.
Table of IC50 Values
The IC50 value represents the concentration of L-368,899 required to inhibit 50% of the binding of a radiolabeled ligand to the oxytocin receptor.
| Species | Tissue/Receptor | IC50 (nM) | Reference |
| Rat | Uterus Oxytocin Receptor | 8.9 | [1][2][3][4][5] |
| Human | Uterus Oxytocin Receptor | 26 | [1][3][4] |
| Rat | Vasopressin V1a Receptor | 370 | [2][5] |
| Rat | Vasopressin V2 Receptor | 570 | [2][5] |
| Human | Liver Vasopressin Receptor | 510 | [1] |
| Human | Kidney Vasopressin Receptor | 960 | [1] |
| Rat | Liver Vasopressin Receptor | 890 | [1] |
| Rat | Kidney Vasopressin Receptor | 2400 | [1] |
Table of Ki Values
The Ki value, or inhibition constant, is another measure of binding affinity and is derived from IC50 values.
| Species | Tissue/Receptor | Ki (nM) | Reference |
| Coyote | Brain Oxytocin Receptor | 12.38 | |
| Coyote | Brain Vasopressin 1a Receptor | 511.6 |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity and functional antagonism of L-368,899.
Competitive Radioligand Binding Assay
This in vitro assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 and Ki values of L-368,899 for the oxytocin receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the oxytocin receptor (e.g., rat or human uterus).
-
Radioligand: Typically a high-affinity OTR agonist or antagonist, such as [³H]-oxytocin or a selective radio-iodinated antagonist.
-
This compound solutions of varying concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and bovine serum albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of L-368,899 in the assay buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed rapidly with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced muscle contractions.
Objective: To determine the functional potency of L-368,899 as an oxytocin receptor antagonist.
Materials:
-
Isolated uterine tissue strips from rats.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isotonic force transducer and data acquisition system.
-
Oxytocin solutions.
-
This compound solutions.
Procedure:
-
Tissue Preparation: Uterine strips are dissected and mounted in the organ baths under a resting tension.
-
Equilibration: The tissues are allowed to equilibrate until regular spontaneous contractions are observed.
-
Oxytocin-Induced Contraction: A cumulative concentration-response curve to oxytocin is generated to determine the baseline contractile response.
-
Antagonist Incubation: After washing out the oxytocin, the tissues are incubated with a specific concentration of L-368,899 for a set period.
-
Challenge with Oxytocin: A second cumulative concentration-response curve to oxytocin is generated in the presence of L-368,899.
-
Data Analysis: The antagonistic effect of L-368,899 is quantified by the rightward shift of the oxytocin concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts. The ED50, the effective dose to reduce the in situ rat uterine response by 50%, has been reported as 0.35 mg/kg intravenously.[4]
Signaling Pathways and Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the oxytocin receptor is through the Gq/11 protein.
Oxytocin Receptor Signaling Pathway
Upon binding of the endogenous ligand oxytocin, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of L-368,899 using a competitive radioligand binding assay.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist. The following protocols and data have been compiled from various preclinical studies to guide researchers in designing their own in vivo experiments.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the oxytocin system in a variety of physiological and behavioral processes.[1][2] As a brain-penetrant OTR antagonist, it has been utilized in studies of social behavior, preterm labor, and cognition.[1][2][3] This document provides detailed experimental protocols and summarized pharmacokinetic data to facilitate reproducible and reliable in vivo studies.
Physicochemical Properties and Formulation
This compound is an orally bioavailable, non-peptide molecule.[4][5] For in vivo administration, proper solubilization is crucial.
Solubility:
Recommended Vehicle Formulations for In Vivo Studies: [5]
-
Protocol 1 (for systemic administration): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility is ≥ 5 mg/mL.[5]
-
Protocol 2 (for systemic administration): 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility is ≥ 5 mg/mL.[5]
-
Protocol 3 (for systemic administration): 10% DMSO, 90% Corn Oil. Solubility is ≥ 5 mg/mL.[5]
It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. For in vivo experiments, freshly prepared solutions are advised.[5]
Pharmacokinetic Data
The pharmacokinetic profile of L-368,899 has been characterized in several species. The compound generally exhibits a half-life of approximately 2 hours in rats and dogs.[5][7]
Table 1: Pharmacokinetic Parameters of L-368,899
| Species | Administration Route | Dose | Plasma Clearance (ml/min/kg) | Half-life (t½) | Volume of Distribution (Vdss) (liters/kg) | Oral Bioavailability (%) | Reference |
| Rat (Female) | Intravenous | 1, 2.5 mg/kg | 23 - 36 | ~2 hr | 2.0 - 2.6 | N/A | [7] |
| Rat (Female) | Intravenous | 10 mg/kg | 18 | ~2 hr | 2.0 - 2.6 | N/A | [7] |
| Rat (Male & Female) | Oral | 5 mg/kg | N/A | N/A | N/A | 18 (male), 14 (female) | [5][6][7] |
| Rat (Male) | Oral | 25 mg/kg | N/A | N/A | N/A | 41 | [7] |
| Dog (Female) | Intravenous | 1, 2.5, 10 mg/kg | 23 - 36 | ~2 hr | 3.4 - 4.9 | N/A | [7] |
| Dog | Oral | 5 mg/kg | N/A | N/A | N/A | 17 | [7] |
| Dog | Oral | 33 mg/kg | N/A | N/A | N/A | 41 | [7] |
| Coyote | Intramuscular | 3 mg/kg | N/A | Peak in CSF at 15-30 min | N/A | N/A | [1][8][9] |
Note: Plasma drug levels of L-368,899 have been observed to increase more than proportionally with increasing oral doses in both rats and dogs, indicating nonlinear kinetics.[7]
Experimental Protocols
Below are detailed methodologies for key in vivo experiments using this compound.
Protocol 1: Inhibition of Social Behavior in Mice
This protocol is designed to assess the effect of L-368,899 on social behaviors in mice, such as social rank or preference.
1. Animals:
2. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 90% saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Behavioral testing apparatus (e.g., tube test for social rank, three-chamber social approach test)
3. Dosing and Administration:
-
Dose: 1-10 mg/kg.[3][11] A dose of 10 mg/kg has been shown to have clear effects on social behavior in mice.[3]
-
Route: Intraperitoneal (IP) injection.
-
Timing: Administer L-368,899 or vehicle 30 minutes before the behavioral test.[11]
4. Experimental Procedure (Tube Test for Social Dominance): [3]
-
Habituate mice to the testing tube (a clear acrylic tube) for several days.
-
On the test day, place two mice from the same cage at opposite ends of the tube.
-
Record which mouse first retreats from the tube (the "loser").
-
Repeat the test until a stable social hierarchy is established over several days.
-
Administer L-368,899 or vehicle to the dominant (first-rank) or subordinate (second-rank) mouse.
-
Re-evaluate the social rank 30 minutes after injection.
5. Outcome Measures:
-
Changes in social rank (wins vs. losses).
-
Latency to retreat.
Protocol 2: Intracerebroventricular (ICV) Administration in Mice
This protocol is for directly administering L-368,899 into the central nervous system to study its effects on cognitive functions like memory.[12]
1. Animals:
-
Adult male mice.
2. Materials:
-
This compound
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia
3. Dosing and Administration:
-
Dose: 2 µg per mouse.[12]
-
Route: Intracerebroventricular (ICV) injection.
-
Timing: Administer L-368,899 or vehicle 50 minutes before the behavioral test.[12]
4. Experimental Procedure (Y-maze for Spatial Memory): [12]
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Perform the ICV injection at the appropriate coordinates for the lateral ventricle.
-
Allow the mouse to recover from surgery.
-
50 minutes post-injection, place the mouse in the center of a Y-maze.
-
Allow the mouse to freely explore the three arms of the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
5. Outcome Measures:
-
Percentage of spontaneous alternations (a measure of spatial working memory).
-
Total number of arm entries (a measure of general activity).
Signaling Pathway and Experimental Workflow
L-368,899 acts as an antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to various cellular responses. L-368,899 blocks this initial step.
Caption: Oxytocin Receptor Signaling Pathway and Blockade by L-368,899.
The following diagram illustrates a generalized workflow for an in vivo study investigating the effects of L-368,899.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for L-368,899 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist, in rat models. The information is intended to guide researchers in designing and executing preclinical studies.
Overview of this compound
This compound is a non-peptide, orally active antagonist of the oxytocin receptor (OTR). It exhibits high affinity for the rat uterus OTR with an IC50 of 8.9 nM.[1] Its selectivity for the OTR is over 40-fold higher than for vasopressin V1a and V2 receptors.[1] This compound has been instrumental in studying the physiological and behavioral roles of oxytocin in various animal models.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of L-368,899 in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of L-368,899 in Rats after Intravenous Administration [2]
| Parameter | 1 mg/kg | 2.5 mg/kg | 10 mg/kg (Male) | 10 mg/kg (Female) |
| Half-life (t½) | ~2 hr | ~2 hr | ~2 hr | ~2 hr |
| Plasma Clearance | 23-36 ml/min/kg | 23-36 ml/min/kg | 23-36 ml/min/kg | 18 ml/min/kg |
| Volume of Distribution (Vdss) | 2.0-2.6 L/kg | 2.0-2.6 L/kg | 2.0-2.6 L/kg | 2.0-2.6 L/kg |
Table 2: Pharmacokinetic Parameters of L-368,899 in Rats after Oral Administration [2][3]
| Parameter | 5 mg/kg (Female) | 5 mg/kg (Male) | 25 mg/kg (Male) | 100 mg/kg |
| Time to Maximum Concentration (Cmax) | < 1 hr | < 1 hr | < 1 hr | 1-4 hr |
| Oral Bioavailability | 14% | 18% | 41% | Not calculated (non-linear kinetics) |
Signaling Pathway
This compound acts as a competitive antagonist at the oxytocin receptor, thereby inhibiting the downstream signaling cascade initiated by oxytocin.
References
L-368,899 Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist.
This compound is a valuable research tool for investigating the physiological and pathological roles of the oxytocin system. Its ability to be administered orally and cross the blood-brain barrier makes it suitable for a wide range of in vitro and in vivo studies.[1][2] This document outlines its solubility characteristics, provides protocols for solution preparation, and details its mechanism of action.
Solubility Data
Proper dissolution of this compound is critical for experimental success. The following table summarizes its solubility in various solvents. It is important to note that factors such as the degree of hydration of the compound can affect solubility, and batch-specific data should be consulted when available. Warming and sonication can aid in the dissolution process.[3]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 100 | 169.14 | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1] |
| Water | 2 - 100 | 3.38 - 169.14 | Solubility in water can vary. Sonication, warming, and heating to 60°C can improve solubility.[1][3][4] |
| In Vivo Formulation 1 | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | ≥ 8.46 | Results in a clear solution.[1] |
| In Vivo Formulation 2 | |||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 | ≥ 8.46 | Results in a clear solution.[1] |
| In Vivo Formulation 3 | |||
| 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 8.46 | Results in a clear solution.[1] |
Solution Preparation Protocols
Accurate and consistent preparation of this compound solutions is paramount for reproducible experimental results. Below are protocols for preparing a stock solution and a common in vivo formulation.
Stock Solution Preparation (10 mM in DMSO)
This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common starting point for further dilutions.
Caption: Workflow for preparing a stock solution of this compound.
In Vivo Formulation Protocol
This protocol describes the preparation of a formulation suitable for in vivo administration, such as intraperitoneal injection.
Caption: Step-by-step preparation of an in vivo formulation.
Mechanism of Action: Oxytocin Receptor Antagonism
L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2][5] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[5] The primary signaling pathway inhibited is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: Oxytocin receptor signaling and inhibition by L-368,899.
Experimental Protocol: Competitive Binding Autoradiography
This protocol provides a detailed methodology for determining the binding affinity (Ki) of this compound for the oxytocin receptor using competitive binding autoradiography with brain tissue sections.[6]
Objective: To quantify the displacement of a radiolabeled ligand from the oxytocin receptor by this compound to determine its binding affinity.
Materials:
-
Frozen brain tissue sections (20 µm) from the species of interest, mounted on microscope slides.
-
Radioligand for OTR (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Serial dilutions of this compound.
-
Binding buffer.
-
Wash buffer.
-
Phosphor imaging screens and a compatible scanner.
Procedure:
-
Tissue Preparation:
-
Acclimate slide-mounted tissue sections to room temperature.
-
Pre-incubate slides in binding buffer.
-
-
Competitive Binding Assay:
-
Incubate slides in a solution containing a constant concentration of the radioligand and varying concentrations of this compound (e.g., from 10⁻¹³ M to 10⁻⁵ M).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled oxytocin).
-
Incubate to allow the binding to reach equilibrium.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform multiple washes to ensure thorough removal of non-specifically bound radioligand.
-
Briefly rinse with deionized water and allow to air dry.
-
-
Signal Detection and Analysis:
-
Expose the dried slides to phosphor imaging screens.
-
Scan the screens using a phosphor imager.
-
Quantify the signal intensity in the brain regions of interest.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Storage and Stability
For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-368,899 Hydrochloride for Blocking Oxytocin-Induced Behaviors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Due to its ability to cross the blood-brain barrier, it has become an invaluable pharmacological tool for investigating the central and peripheral roles of oxytocin in a variety of physiological and behavioral processes.[1][3] Initially explored for its potential in preventing premature labor, its utility has expanded to neuroscience research, where it is used to elucidate the involvement of the oxytocin system in social behaviors, pair bonding, and stress responses.[3][4]
These application notes provide a comprehensive overview of L-368,899, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in animal models.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] The blockade of OTR activation by L-368,899 inhibits the physiological and behavioral responses normally triggered by oxytocin. The OTR is primarily coupled to the Gq/11 family of G-proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), initiating a cascade involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which ultimately increases intracellular calcium levels and activates protein kinase C (PKC).[5][6]
Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899
Caption: Oxytocin signaling pathway and its inhibition by L-368,899.
Quantitative Data
The following tables summarize the binding affinities and in vivo efficacy of this compound in various models.
Table 1: In Vitro Receptor Binding Affinity of L-368,899
| Receptor | Species/Tissue | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 | [2] |
| Oxytocin Receptor | Human Uterus | 26 | [2] |
| Vasopressin V1a Receptor | - | 370 | |
| Vasopressin V2 Receptor | - | 570 | |
| Oxytocin Receptor | Coyote Brain | 12.38 (Ki) | [7] |
| Vasopressin V1a Receptor | Coyote Brain | 870.7 (Ki) | [7] |
Table 2: In Vivo Efficacy of L-368,899 in Rats
| Assay | Administration Route | AD50 (mg/kg) | Duration of Action | Reference |
| Oxytocin-Stimulated Uterine Contractions | Intravenous (i.v.) | 0.35 | - | [2] |
| Oxytocin-Stimulated Uterine Contractions | Intraduodenal (i.d.) | 7 | > 4 hours | [2] |
AD50: The dose required to reduce the response to oxytocin by 50%.
Table 3: Pharmacokinetic Parameters of L-368,899 in Animal Models
| Species | Dose and Route | T1/2 | Oral Bioavailability (%) | Reference |
| Rat (Female) | 1-10 mg/kg i.v. | ~2 hours | 14 (at 5 mg/kg) | [8][9] |
| Rat (Male) | 1-10 mg/kg i.v. | ~2 hours | 18 (at 5 mg/kg) | [8][9] |
| Dog (Female) | 1-10 mg/kg i.v. | ~2 hours | 17 (at 5 mg/kg) | [8][9] |
| Coyote | 3 mg/kg i.m. | Peak in CSF at 15-30 min | - | [4][10] |
Experimental Protocols
Protocol 1: In Vivo Uterine Contraction Assay in Anesthetized Rats
This protocol is designed to assess the in vivo potency and duration of action of L-368,899 in blocking oxytocin-induced uterine contractions.
Materials:
-
Adult female Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., urethane)
-
This compound solution
-
Oxytocin solution
-
Intrauterine balloon-tipped cannula
-
Pressure transducer and polygraph
-
Intravenous (i.v.) and/or intraduodenal (i.d.) catheters
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Insert a cannula into the jugular vein for intravenous drug administration. For oral efficacy studies, a cannula can be placed in the duodenum.
-
Expose a uterine horn via a midline abdominal incision and insert a water-filled balloon-tipped cannula to monitor intrauterine pressure.
-
Connect the cannula to a pressure transducer and polygraph to record uterine activity.
-
Record baseline uterine activity for a stable period.
-
Administer L-368,899 at various doses via the desired route (i.v. or i.d.).
-
After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.
-
The oxytocin challenge can be repeated at various time points to assess the duration of action of L-368,899.
-
Continuously record the frequency and amplitude of uterine contractions.
-
Analyze the data by calculating the integrated area under the curve for a defined period to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is then determined.[1]
Experimental Workflow for In Vivo Uterine Contraction Assay
Caption: Experimental workflow for the in vivo uterine contraction assay.
Protocol 2: Evaluation of L-368,899 on Social Behavior in Mice
This protocol provides a general framework for assessing the effect of L-368,899 on social behaviors in mice, such as social approach or preference.
Materials:
-
Adult male or female mice (e.g., C57BL/6J)
-
This compound solution (for intraperitoneal injection)
-
Saline vehicle
-
Three-chamber social approach apparatus
-
Novel and familiar stimulus mice
Procedure:
-
Acclimate the experimental mice to the testing room for at least 60 minutes before the test.
-
Prepare injections of L-368,899 (e.g., 1, 5, or 10 mg/kg) and saline vehicle.
-
Administer L-368,899 or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.[11]
-
Place the experimental mouse in the center chamber of the three-chamber apparatus and allow it to habituate for a set period (e.g., 10 minutes).
-
In the sociability phase, place a novel stimulus mouse in one of the side chambers (within a wire cage) and leave the other side chamber empty.
-
Allow the experimental mouse to explore all three chambers for a set duration (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent interacting with the stimulus mouse.
-
For social novelty preference, place a novel stimulus mouse in the previously empty chamber and the now-familiar mouse in the other chamber.
-
Record the exploratory behavior for another set period.
-
Analyze the data to determine preference for the social stimulus over the empty chamber (sociability) and the novel mouse over the familiar one (social novelty). Compare the results between the L-368,899-treated and vehicle-treated groups.
Logical Relationship in Behavioral Studies
Caption: Logical relationship between oxytocin, L-368,899, and social behavior.
Conclusion
This compound is a critical tool for dissecting the complex roles of the oxytocin system. Its well-characterized mechanism of action, selectivity, and bioavailability in animal models make it suitable for a wide range of in vivo studies. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the contribution of oxytocin signaling to various physiological and behavioral outcomes. Careful consideration of dosage, administration route, and timing is essential for obtaining reliable and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 Hydrochloride in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for investigating the central nervous system's role in oxytocin-mediated behaviors.[3] Initially explored for its potential in preventing premature labor, L-368,899 has become a cornerstone in behavioral pharmacology for elucidating the multifaceted roles of the oxytocin system in social behaviors across various species, including rodents and primates.[1][4] These application notes provide a comprehensive overview of L-368,899's mechanism of action, key quantitative data, and detailed protocols for its use in behavioral research.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the subsequent physiological responses typically triggered by oxytocin.[1]
References
L-368,899 Hydrochloride: Application Notes and Protocols for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for investigating the diverse roles of the oxytocin system within the central nervous system.[1][4] Initially explored for its potential in preventing premature labor, its application has expanded significantly into neuroscience research, particularly for elucidating the mechanisms underlying social behaviors.[1][4]
This document provides detailed application notes and protocols for the use of this compound in studying central nervous system effects.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the physiological responses normally triggered by oxytocin.[1]
Signaling Pathway
The following diagram illustrates the oxytocin receptor signaling pathway and the inhibitory action of L-368,899.
References
Application Notes and Protocols for L-368,899 Hydrochloride in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Originally developed for the potential management of preterm labor, it has become an invaluable tool in research to investigate the physiological and behavioral roles of the oxytocin system.[1][3][4] Its ability to cross the blood-brain barrier allows for the study of both central and peripheral oxytocin receptor functions.[4] These application notes provide detailed protocols for utilizing this compound in receptor binding assays to determine its affinity and selectivity, along with an overview of the associated signaling pathways.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR), primarily coupled to Gαq/11 proteins.[5][6] Activation of the OTR typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in various physiological responses.[6][7]
Quantitative Data: Binding Affinity and Selectivity
The binding affinity of this compound for the oxytocin receptor and its selectivity over the structurally related vasopressin (V1a and V2) receptors have been determined in various species and tissues. This data is crucial for designing and interpreting experiments.
| Compound | Receptor | Species/Tissue | Binding Affinity (IC50/Ki) | Reference |
| L-368,899 | Oxytocin Receptor | Rat Uterus | IC50 = 8.9 nM | [8] |
| L-368,899 | Oxytocin Receptor | Human Uterus | IC50 = 26 nM | [8] |
| L-368,899 | Oxytocin Receptor | Coyote Brain | Ki = 12.38 nM | [9] |
| L-368,899 | Vasopressin V1a Receptor | Coyote Brain | Ki = 511.6 nM | [9] |
| L-368,899 | Vasopressin V1a Receptor | General | IC50 = 370 nM | |
| L-368,899 | Vasopressin V2 Receptor | General | IC50 = 570 nM |
Table 1: Binding affinities of this compound.
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity (Ki) of L-368,899 for the human oxytocin receptor expressed in a cell line.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor (CHO-hOTR).[10]
-
Radioligand: [³H]-Oxytocin.[10]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: 1 µM unlabeled oxytocin.[10]
-
96-well Filter Plates (e.g., GF/C).[10]
-
Scintillation Counter.[10]
Procedure:
-
Membrane Preparation: Prepare membranes from CHO-hOTR cells. Resuspend the final membrane pellet in assay buffer to a protein concentration of 10-20 µ g/well .[10]
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, serial dilutions of L-368,899 or vehicle control, radioligand ([³H]-Oxytocin) at a concentration near its Kd, and cell membranes.[10]
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled oxytocin.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-368,899 and determine the IC50 value using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
This protocol is adapted for determining the binding affinity and selectivity of L-368,899 in brain tissue sections.[9]
Materials and Reagents:
-
Brain Tissue: Cryostat-sectioned brain tissue from the species of interest (e.g., coyote).[9][11]
-
Radioligands:
-
For OXTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).[9][11]
-
For V1aR: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).[9][11]
-
-
Test Compound: this compound.
-
Incubation Buffer.
-
Wash Buffer.
-
Phosphor imaging screens and scanner.
Procedure:
-
Tissue Preparation: Mount cryostat-sectioned brain slices on microscope slides.
-
Competitive Binding Assay:
-
Incubation: Incubate for a specified time at a specific temperature to reach equilibrium.
-
Washing: Wash the slides to remove unbound radioligand.
-
Detection: Expose the dried slides to phosphor imaging screens.
-
Data Analysis: Quantify the signal intensity in specific brain regions. Plot the percentage of maximum binding against the log concentration of L-368,899 to determine the IC50 and subsequently the Ki values.[9][11]
Visualizations
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
L-368,899 Hydrochloride: A Potent Tool for Interrogating the Oxytocin System in Neuroscience Research
Application Notes & Protocols
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its ability to cross the blood-brain barrier and accumulate in limbic brain areas makes it an invaluable pharmacological tool for elucidating the diverse roles of the central oxytocin system in modulating social behaviors, pair bonding, and other neurological processes.[3][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in neuroscience research.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the physiological responses normally triggered by oxytocin.[1]
Pharmacological Profile
This compound exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[5][6] This selectivity is crucial for dissecting the specific effects of oxytocin signaling.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |
| Rat Uterus | OT | IC50 | 8.9 | [2][6] |
| Human Uterus | OT | IC50 | 26 | [2][6] |
| Coyote Brain | OT | Ki | 12.38 | [7] |
| Coyote Brain | V1a | Ki | 511.6 | [7] |
| Human Liver | V1a | IC50 | 510 | [2] |
| Human Kidney | V2 | IC50 | 960 | [2] |
| Rat Liver | V1a | IC50 | 890 | [2] |
| Rat Kidney | V2 | IC50 | 2400 | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Species | Route of Administration | Dose | Effect | Reference |
| Rat | Intravenous (i.v.) | AD50 = 0.35 mg/kg | Antagonism of oxytocin-stimulated uterine contractions | [8] |
| Rat | Intraduodenal (i.d.) | AD50 = 7 mg/kg | Inhibition of oxytocin-stimulated uterine contractions | [8] |
| Rat | Oral (p.o.) | 5 mg/kg | 14% (female) and 18% (male) bioavailability | [2] |
| Rat | Oral (p.o.) | 25 mg/kg | 17% (female) and 41% (male) bioavailability | [2] |
| Rat/Dog | Intravenous (i.v.) | - | t1/2 of 2 hours | [2] |
| Coyote | Intramuscular (i.m.) | 3 mg/kg | Peak concentration in CSF at 15-30 minutes | [7] |
| Rhesus Monkey | Intravenous (i.v.) | 1 or 3 mg/kg | Reduced interest in infants and sexual behavior | [4] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Used to study effects on social rank and other social behaviors | [9][10] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
Figure 1. Oxytocin Receptor Signaling and Inhibition by L-368,899.
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay
This protocol is adapted from studies characterizing the binding affinity and selectivity of L-368,899.[7]
Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor in a specific tissue homogenate.
Materials:
-
Tissue expressing oxytocin receptors (e.g., brain tissue, uterine tissue)
-
Radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin or ¹²⁵I-ornithine vasotocin (B1584283) analog)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the tissue in ice-cold binding buffer and centrifuge to obtain a membrane preparation. Resuspend the pellet in fresh binding buffer.
-
Compound Preparation: Prepare a stock solution of L-368,899 in a suitable solvent (e.g., DMSO).[7] Create a serial dilution of L-368,899 to obtain a range of concentrations.
-
Binding Reaction: In a microcentrifuge tube, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of L-368,899.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the L-368,899 concentration. Calculate the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for In Vitro Competition Binding Assay.
Protocol 2: In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the effects of L-368,899 on social behavior in rodents, based on methodologies from published studies.[9][10]
Objective: To investigate the role of the central oxytocin system in a specific social behavior by administering L-368,899.
Materials:
-
Test animals (e.g., mice or rats)
-
This compound
-
Vehicle solution (e.g., sterile saline, or a formulation of DMSO, PEG300, Tween-80, and saline)[2][11]
-
Apparatus for the behavioral test (e.g., three-chamber social interaction test, resident-intruder test)
-
Video recording and analysis software
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle.[10] The formulation may require sonication to aid dissolution.[2][11] Prepare fresh on the day of the experiment.
-
Animal Habituation: Acclimate the animals to the testing room and apparatus to reduce novelty-induced stress.
-
Drug Administration: Administer L-368,899 or vehicle to the test animals via the desired route (e.g., intraperitoneal injection).[10] The dose and timing of administration should be based on previous studies or pilot experiments (e.g., 3-10 mg/kg, 30 minutes before testing).[9][10]
-
Behavioral Testing: Conduct the behavioral test according to the specific paradigm. For example, in a social interaction test, this would involve placing the test animal in the apparatus with a novel conspecific.
-
Data Collection: Record the entire behavioral session using a video camera.
-
Behavioral Scoring: Score the videos for relevant social behaviors (e.g., time spent in proximity, duration of social investigation, aggressive or affiliative behaviors). This can be done manually by a trained observer blinded to the treatment conditions or using automated tracking software.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of L-368,899 treatment with the vehicle control group.
Figure 3. Workflow for In Vivo Behavioral Experiment.
Conclusion
This compound is a well-characterized and selective antagonist of the oxytocin receptor. Its favorable pharmacokinetic properties, including oral bioavailability and central nervous system penetration, make it an indispensable tool for neuroscience researchers investigating the multifaceted roles of oxytocin in the brain. The provided data and protocols serve as a guide for the effective use of L-368,899 in elucidating the neural mechanisms underlying social cognition and behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | OXTR antagonist | TargetMol [targetmol.com]
Application Notes and Protocols for Oral Administration of L-368,899 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and oral administration of L-368,899 hydrochloride in animal studies. The protocols outlined below are based on established pharmacokinetic and solubility data to ensure effective and reproducible experimental outcomes.
Compound Information
This compound is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor. It is orally bioavailable and has been utilized in various animal models to investigate the role of the oxytocin system.
| Property | Value | Reference |
| Molecular Weight | 591.23 g/mol | [1] |
| Formula | C₂₆H₄₃ClN₄O₅S₂ | [1] |
| CAS Number | 160312-62-9 | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
Solubility Data
Proper solubilization is critical for achieving desired drug exposure in oral administration studies. The following table summarizes the solubility of this compound in various solvents. For oral formulations, a vehicle that ensures complete dissolution and stability is paramount.
| Solvent | Solubility | Recommendations |
| Water | 2 mg/mL (3.38 mM) | Sonication is recommended.[1] |
| DMSO | 100 mg/mL (169.14 mM) | Sonication is recommended.[1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (8.46 mM) | A suitable vehicle for in vivo oral administration. Sonication is recommended.[1] |
In Vitro Receptor Affinity
This compound exhibits high affinity and selectivity for the oxytocin receptor.
| Receptor | IC₅₀ (nM) | Species |
| Oxytocin Receptor | 8.9 | Rat (uterus)[1][2][3][4] |
| Oxytocin Receptor | 26 | Human (uterus)[1][2][3][4] |
| Vasopressin V₁ₐ Receptor | 370 - 510 | Human/Rat[2][5] |
| Vasopressin V₂ Receptor | 570 - 2400 | Human/Rat[2][5] |
Pharmacokinetic Parameters in Animals
Understanding the pharmacokinetic profile of this compound is essential for designing in vivo experiments and interpreting results. The compound has been studied in both rats and dogs.
Intravenous Administration
| Species | Dose (mg/kg) | Half-life (t½) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rat (female) | 1, 2.5 | ~2 hr | 23 - 36 | 2.0 - 2.6 |
| Rat (female) | 10 | ~2 hr | 18 | 2.0 - 2.6 |
| Rat (male) | 1, 2.5, 10 | ~2 hr | 23 - 36 | 2.0 - 2.6 |
| Dog (female) | 1, 2.5, 10 | ~2 hr | 23 - 36 | 3.4 - 4.9 |
Data sourced from references[6][7].
Oral Administration
| Species | Dose (mg/kg) | Cₘₐₓ | Tₘₐₓ | Oral Bioavailability (%) |
| Rat (female) | 5 | - | < 1 hr | 14%[2][6] |
| Rat (male) | 5 | - | < 1 hr | 18%[2][6] |
| Rat (male) | 25 | - | < 1 hr | 41%[2][6] |
| Dog (female) | 5 | - | < 1 hr | 17%[6] |
| Dog (female) | 33 | - | 1 - 4 hr | 41%[6] |
Data sourced from references[1][2][6][7]. Note that due to nonlinear kinetics, bioavailability could not be calculated for all oral doses.[6]
Experimental Protocols
Preparation of Oral Formulation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound for oral gavage in rodents. Adjustments to the final concentration can be made by altering the amount of compound and vehicle components proportionally.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL final volume at 1 mg/mL, weigh 10 mg of the compound.
-
Initial Solubilization: Add 1 mL of DMSO to the tube containing the this compound. Vortex thoroughly. If needed, sonicate for 5-10 minutes to ensure complete dissolution.
-
Addition of PEG300: Add 4 mL of PEG300 to the solution. Vortex until the solution is homogeneous.
-
Addition of Tween 80: Add 0.5 mL of Tween 80. Vortex thoroughly.
-
Final Volume with Saline: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex vigorously until a clear, homogeneous solution is formed.
-
Storage: The freshly prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability under these conditions should be validated.
Oral Formulation Workflow
Oral Administration via Gavage
This protocol provides a general guideline for oral administration to rodents. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize injury)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling: Handle the animals gently to minimize stress.
-
Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the formulation. The volume to administer is calculated as: (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Formulation (mg/mL)
-
Administration:
-
Securely restrain the animal.
-
Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the calculated volume of the formulation.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.
Mechanism of Action: Oxytocin Receptor Antagonism
This compound exerts its effects by blocking the binding of oxytocin to its receptor (OXTR), thereby inhibiting downstream signaling pathways.
L-368,899 Signaling Pathway
References
- 1. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
L-368,899 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[3] This blockade inhibits the physiological responses normally triggered by oxytocin. L-368,899 has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for investigating the central and peripheral roles of oxytocin.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general consensus is to store it as a solid powder in a dry, dark environment. For long-term storage, -20°C is consistently recommended.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in both water and organic solvents like DMSO.[6] For stock solutions, DMSO is a common choice. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired concentration for your experiments. When preparing aqueous solutions, it is often advised to use them on the same day.[7] If using water as the solvent for a stock solution, it should be filter-sterilized using a 0.22 μm filter before use.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes before freezing.[2]
Q4: What is the stability of this compound in different forms?
A4: The stability of this compound depends on its form (solid vs. solution) and storage conditions. As a solid, it is stable for several years when stored correctly. In solution, stability is more limited, and it is generally recommended to prepare fresh solutions for each experiment or store aliquoted stock solutions at -80°C for up to a year or -20°C for shorter periods.[2][8] Aqueous solutions are not recommended for long-term storage.[7]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the solution upon preparation or after thawing.
-
Possible Cause: The solubility limit of the compound may have been exceeded in the chosen solvent or at a particular temperature.
-
Troubleshooting Steps:
-
Gently warm the solution and use sonication to aid dissolution.[8]
-
If precipitation persists, consider preparing a fresh solution at a slightly lower concentration.
-
When thawing a frozen stock solution, allow it to come to room temperature slowly and vortex gently before use to ensure it is fully dissolved.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage and handling procedures. Was the compound protected from light and moisture? Were stock solutions subjected to multiple freeze-thaw cycles?
-
Prepare a fresh stock solution from the solid compound and repeat the experiment.
-
If possible, verify the concentration and integrity of your stock solution using an appropriate analytical method, such as HPLC.
-
Ensure that the working solution is prepared fresh before each experiment, especially if it is an aqueous solution.[7]
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Powder | -20°C | ≥ 4 years[6] | Store in a dry, dark place.[9] |
| 0 - 4°C | Short term (days to weeks)[9] | Store in a dry, dark place.[9] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (169.14 mM)[8] | [8] |
| Water | 2 mg/mL (3.38 mM)[8] | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (8.46 mM)[8] | [8] |
Note: Sonication is recommended to aid dissolution in all solvents.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 591.2 g/mol ), you would need 5.912 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[2]
Visualizations
Caption: Workflow for handling this compound.
Caption: Oxytocin receptor signaling and its inhibition.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
L-368,899 hydrochloride off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of L-368,899 hydrochloride and strategies to control for them in experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a phenotype after treating my cells/animal model with L-368,899. How can I be sure it's a specific effect of oxytocin (B344502) receptor (OXTR) antagonism?
A1: This is a critical question in pharmacological studies. L-368,899 is a potent and selective OXTR antagonist, but like most small molecules, it can have off-target effects. The most well-characterized off-target interactions for L-368,899 are with the vasopressin receptors, particularly the V1a receptor (AVPR1a).[1][2]
To confirm the observed phenotype is due to OXTR antagonism, a multi-pronged approach is recommended:
-
Dose-Response Curve: Establish a dose-response curve for L-368,899. On-target effects should typically occur at lower concentrations, consistent with the drug's higher affinity for OXTR. Off-target effects may only appear at higher concentrations.
-
Rescue Experiments: If possible, try to "rescue" the phenotype by co-administering oxytocin. If the effect of L-368,899 is on-target, co-treatment with the endogenous ligand should compete with the antagonist and reverse the observed phenotype.
-
Use a Structurally Unrelated OXTR Antagonist: If available, repeating the experiment with a structurally different but functionally similar OXTR antagonist can help rule out off-target effects related to the specific chemical scaffold of L-368,899.
Q2: What are the primary off-target receptors for L-368,899 and what is its selectivity profile?
A2: The primary and most studied off-target receptors for L-368,899 are the vasopressin V1a and V2 receptors.[1][3] L-368,899 exhibits a significantly higher affinity for the oxytocin receptor (OXTR) compared to these vasopressin receptors. Studies have shown that L-368,899 is approximately 40-fold more selective for OXTR than for AVPR1a.[2]
The table below summarizes the binding affinities (IC50 and Ki values) of L-368,899 for its on-target and primary off-target receptors across different species.
| Receptor | Species | Assay | IC50 (nM) | Ki (nM) | Selectivity (fold vs. OXTR) |
| OXTR | Human (uterus) | Radioligand Binding | 26 | - | - |
| OXTR | Rat (uterus) | Radioligand Binding | 8.9 | - | - |
| OXTR | Coyote (brain) | Autoradiography | - | 12.38 | - |
| AVPR1a | Human (liver) | Radioligand Binding | 370 | - | ~14 |
| AVPR1a | Rat (liver) | Radioligand Binding | 890 | - | ~100 |
| AVPR1a | Coyote (brain) | Autoradiography | - | 511.6 | ~41 |
| V2 | Human (kidney) | Radioligand Binding | 570 | - | ~22 |
| V2 | Rat (kidney) | Radioligand Binding | 2400 | - | ~270 |
Data compiled from multiple sources.[1][2][3]
Q3: I'm seeing a weaker or no effect of L-368,899 in my in vivo experiment than I expected based on in vitro data. What could be the issue?
A3: Several factors can contribute to a discrepancy between in vitro and in vivo results:
-
Pharmacokinetics: L-368,899 has a reported plasma half-life of approximately 2 hours in rats and dogs.[4] The timing of your behavioral or physiological measurements relative to drug administration is crucial. The compound's concentration in the target tissue may not be optimal at the time of measurement.
-
Bioavailability: While orally bioavailable, the uptake and distribution of L-368,899 can vary between species and even between sexes within a species.[4] The route of administration (e.g., intraperitoneal, intravenous, oral) will also significantly impact its bioavailability and time to peak concentration.
-
Metabolism: L-368,899 is extensively metabolized, primarily in the liver.[4] The rate of metabolism can differ between species, potentially leading to lower effective concentrations at the target site.
-
Blood-Brain Barrier Penetration: For central nervous system studies, ensuring that sufficient concentrations of L-368,899 cross the blood-brain barrier is critical. While it is known to be brain-penetrant, factors influencing this can vary.[5][6]
Troubleshooting Steps:
-
Optimize Dosing and Timing: Conduct a pilot study to determine the optimal dose and time course for your specific animal model and experimental paradigm.
-
Consider a Different Route of Administration: If oral or intraperitoneal administration is not yielding expected results, consider intravenous administration for more direct and predictable systemic exposure.
-
Pharmacokinetic Analysis: If feasible, measure the concentration of L-368,899 in plasma or the target tissue to correlate with the observed effects.
Q4: I'm observing a paradoxical effect with L-368,899 (i.e., an effect opposite to what would be expected from OXTR antagonism). How do I interpret this?
A4: Paradoxical effects can be challenging to interpret but may provide valuable insights. Here are some potential explanations and troubleshooting steps:
-
Off-Target Effects: The paradoxical effect could be mediated by the blockade of vasopressin receptors, which can have physiological roles that oppose or modulate the oxytocin system. Using a selective AVPR1a antagonist as a control is essential to investigate this possibility.
-
Complex Biological Systems: The oxytocin system is part of a complex neuro-hormonal network. Blocking one component can lead to compensatory changes in other systems, resulting in unexpected outcomes.
-
Biased Agonism: While L-368,899 is classified as an antagonist, some G-protein coupled receptor (GPCR) ligands can exhibit biased agonism, where they antagonize one signaling pathway while weakly activating another. This is less documented for L-368,899 but remains a theoretical possibility.
Troubleshooting Steps:
-
Thorough Literature Review: Investigate the known functions of both the oxytocin and vasopressin systems in the specific biological context of your experiment.
-
Control Experiments: As mentioned, the use of a selective AVPR1a antagonist is crucial.
-
Investigate Downstream Signaling: If you have the tools, examine the downstream signaling pathways of both OXTR and AVPR1a to see which are being affected by L-368,899 in your system.
Experimental Protocols
Protocol 1: Control Experiment to Differentiate OXTR vs. AVPR1a-Mediated Effects in Vivo
Objective: To determine if the observed behavioral/physiological effect of L-368,899 is due to its intended antagonism of the oxytocin receptor (OXTR) or an off-target effect on the vasopressin V1a receptor (AVPR1a).
Methodology:
-
Animal Model and Group Allocation:
-
Use the same animal model (species, strain, sex, and age) as in the primary experiment.
-
Randomly assign animals to at least four experimental groups:
-
Group 1: Vehicle control (e.g., saline or DMSO in saline)
-
Group 2: this compound (at the effective dose determined in pilot studies)
-
Group 3: Selective AVPR1a antagonist (e.g., Relcovaptan (SR49059)) at a dose known to be effective for blocking AVPR1a.
-
Group 4 (Optional but recommended): Co-administration of L-368,899 and an OXTR agonist (e.g., oxytocin) to demonstrate rescue of the on-target effect.
-
-
-
Drug Preparation and Administration:
-
Prepare this compound and the selective AVPR1a antagonist in the same vehicle.
-
Administer the compounds via the same route and at the same time relative to the behavioral or physiological measurement for all groups.
-
-
Behavioral/Physiological Measurement:
-
Conduct the experimental procedure and record the relevant data for all groups.
-
-
Data Analysis and Interpretation:
-
Compare the results of the L-368,899 group to the vehicle control to confirm the initial observation.
-
Compare the results of the selective AVPR1a antagonist group to the vehicle control.
-
If the AVPR1a antagonist does NOT replicate the effect of L-368,899: This provides strong evidence that the effect of L-368,899 is mediated by OXTR antagonism.
-
If the AVPR1a antagonist DOES replicate the effect of L-368,899: This suggests that the observed effect is likely due to an off-target action on AVPR1a.
-
-
Analyze the results of the co-administration group. If the effect of L-368,899 is attenuated or blocked by the OXTR agonist, this further supports an on-target mechanism.
-
Visualizing Pathways and Workflows
Caption: On- and off-target signaling of L-368,899.
Caption: Workflow for a control experiment.
Caption: Troubleshooting unexpected results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting L-368,899 hydrochloride insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity and prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1]
Q2: What are the reported solubility limits for this compound?
The solubility of this compound can vary depending on the solvent and experimental conditions. Some suppliers report high solubility in water and DMSO, up to 100 mM.[3] Other sources suggest more conservative aqueous solubility, around 2 mg/mL to 5 mg/mL, which may require sonication or warming to achieve.[2][4] For in vivo studies, formulations often use a co-solvent system.[2][4]
Q3: Is this compound cell-permeable?
Yes, L-368,899 is a small molecule that can cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[1][5]
Troubleshooting Guide: Insolubility in Aqueous Solutions
Q4: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?
Difficulty in dissolving this compound in aqueous solutions can be a common issue. Here are the initial troubleshooting steps:
-
Verify the Certificate of Analysis (CoA): Always refer to the batch-specific CoA for the most accurate information on the compound's properties, including its molecular weight, which can be affected by hydration.[3]
-
Gentle Warming: Try warming the solution to 37°C (or up to 60°C as suggested by some protocols) with gentle agitation.[2] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to aid dissolution.[2][4] This can help break up any aggregates and increase the surface area for solvation.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data on the effect of pH on this compound solubility is limited, you could cautiously try small adjustments to the pH of your buffer.
Q5: My this compound precipitates out of solution after initial dissolution. What could be the cause and how can I prevent it?
Precipitation after initial dissolution often points to supersaturation or a change in solvent conditions.
-
High Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system. Try preparing a more dilute solution.
-
Buffer Composition: High salt concentrations in your buffer can decrease the solubility of organic compounds (salting out). If possible, try reducing the buffer's ionic strength.
-
Temperature Changes: If the compound was dissolved with heating, allowing it to cool to room temperature or placing it on ice can cause it to precipitate. Maintain the solution at the temperature it was prepared at if possible, or prepare it fresh before use.
-
Solvent Mixing in Gradient Elution: In applications like HPLC, a high percentage of organic solvent in the mobile phase can cause buffer salts and the compound to precipitate.[6]
Q6: Can I use an organic solvent to prepare a stock solution of this compound?
Yes, preparing a concentrated stock solution in an organic solvent is a common practice.
-
DMSO: this compound is readily soluble in DMSO, with reported concentrations of up to 100 mg/mL (169.14 mM).[2][4] It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[2]
-
Ethanol (B145695): While less common in the provided literature for this specific compound, ethanol is another organic solvent that can be used for stock solutions of many organic molecules.[7]
When using a stock solution, it is crucial to ensure that the final concentration of the organic solvent in your aqueous experimental medium is low, as the solvent itself can have physiological effects.[7][8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 59.12 | 100 | [3] |
| Water | 5 | 8.46 | Requires ultrasonic and warming to 60°C.[2] |
| Water | 2 | 3.38 | Sonication is recommended.[4] |
| DMSO | 100 | 169.14 | Sonication is recommended.[2][4] |
| DMSO | 59.12 | 100 | [3] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Final Concentration of L-368,899 | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (8.46 mM) | [2][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (≥ 8.46 mM) | [2] |
| 10% DMSO, 90% Corn oil | ≥ 5 mg/mL (≥ 8.46 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of purified water or desired aqueous buffer to the tube.
-
Vortex the solution for 30 seconds.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
If solubility is still an issue, warm the solution in a water bath at 37°C for 10-15 minutes with intermittent vortexing.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter before use in cell-based assays.[2] It is recommended to prepare fresh aqueous solutions for each experiment.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Media
-
Weigh the this compound powder in a sterile, conical tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Sonication can be used to expedite this process.
-
Store the DMSO stock solution at -20°C or -80°C for long-term storage.[2][4]
-
For experiments, thaw the stock solution and dilute it into your aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced effects.
Visualizations
Caption: A troubleshooting workflow for addressing the insolubility of this compound.
Caption: A standard experimental workflow for the solubilization of this compound.
Caption: The signaling pathway of the oxytocin receptor and its inhibition by L-368,899.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
L-368,899 hydrochloride degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling and use of L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is to competitively block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[1] This makes it a valuable tool for studying the physiological roles of oxytocin.
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years.[2] Some suppliers indicate stability for at least four years at this temperature.[3] Once dissolved in a solvent, stock solutions should be stored at -80°C and are typically stable for up to one year.[2][4]
3. How should I prepare stock solutions of this compound?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][3] For aqueous solutions, sonication may be required to achieve a concentration of 2 mg/mL.[2] In DMSO, it is soluble up to 100 mg/mL, and sonication is also recommended.[2] It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues.[4] For in vivo experiments, it is recommended to prepare fresh solutions daily.[4]
4. Is this compound selective for the oxytocin receptor?
Yes, this compound displays high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors, with a reported selectivity of over 40-fold.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in my experiment. | Degradation of the compound. | Ensure the compound has been stored correctly at -20°C for the solid form and -80°C for solutions.[2][4] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider performing a stability-indicating assay (see Experimental Protocols) to check the integrity of your stock. |
| Incorrect dosage or concentration. | Verify your calculations and the concentration of your stock solution. The IC50 values are in the nanomolar range, so accurate dilutions are critical.[4] | |
| Poor solubility. | Ensure the compound is fully dissolved. For aqueous solutions, sonication and gentle warming (up to 60°C) may be necessary.[4] For DMSO stocks, use high-purity, anhydrous DMSO.[4] | |
| Precipitation of the compound in my aqueous buffer. | Exceeding solubility limits. | The solubility in water is lower than in DMSO.[2] Check the final concentration in your aqueous buffer. If you are diluting from a DMSO stock, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. |
| pH of the buffer. | The solubility of amine-containing compounds can be pH-dependent. Assess the solubility of this compound in your specific buffer system. | |
| Inconsistent results between experiments. | Variability in compound handling. | Standardize your protocol for solution preparation, storage, and handling. Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Batch-to-batch variability. | If using different batches of the compound, obtain the certificate of analysis for each to check for differences in purity. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Species | IC50 | Reference |
| Oxytocin Receptor | Rat (uterus) | 8.9 nM | [4] |
| Oxytocin Receptor | Human (uterus) | 26 nM | [4] |
| Vasopressin V1a Receptor | - | 370 nM | |
| Vasopressin V2 Receptor | - | 570 nM |
Table 2: Solubility and Storage
| Parameter | Value | Conditions | Reference |
| Solubility | |||
| In Water | 2 mg/mL (3.38 mM) | Sonication recommended | [2] |
| In DMSO | 100 mg/mL (169.14 mM) | Sonication recommended | [2] |
| Storage Stability | |||
| Solid (Powder) | Up to 3 years | -20°C, protected from light and moisture | [2] |
| In Solvent | Up to 1 year | -80°C | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound. The molecular weight of the hydrochloride salt is approximately 591.23 g/mol . c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex and/or sonicate the solution until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: General Stability-Indicating HPLC Method (Hypothetical)
This is a general protocol and should be optimized for your specific equipment and requirements.
-
Objective: To develop a high-performance liquid chromatography (HPLC) method to separate L-368,899 from its potential degradation products.
-
Materials: this compound, HPLC-grade acetonitrile, HPLC-grade water, formic acid, HPLC system with a UV detector, C18 reverse-phase column.
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 241 nm[3]
-
Injection Volume: 10 µL
-
-
Forced Degradation Study: a. Prepare solutions of this compound in water or a relevant buffer. b. Expose the solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). c. Analyze the stressed samples by the developed HPLC method to observe the formation of degradation peaks and the decrease in the parent peak area.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Inferred degradation pathways of L-368,899.
Caption: Workflow for L-368,899 stability assessment.
References
Ensuring consistent results with L-368,899 hydrochloride in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when using L-368,899 hydrochloride in long-term research studies.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My this compound solution appears cloudy or has precipitated. What should I do?
-
Cause: this compound has limited solubility in aqueous solutions. Precipitation can occur due to incorrect solvent, low temperature, or high concentration.
-
Solution:
-
Ensure you are using the recommended solvent. For in vitro studies, DMSO is a common choice.[1][2] For in vivo formulations, a mixture of DMSO, PEG300, Tween 80, and saline can be used to improve solubility.[2]
-
Gentle warming and sonication can help redissolve the compound.[1][2]
-
For stock solutions in DMSO, ensure it is newly opened as hygroscopic DMSO can negatively impact solubility.[1]
-
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
-
2. I am observing variable or inconsistent behavioral effects in my long-term animal study. What are the potential causes?
-
Cause: Inconsistent results in long-term studies can stem from several factors related to the compound's administration, metabolism, and the experimental design.
-
Troubleshooting Steps:
-
Route of Administration: this compound is orally bioavailable, but its absorption can be variable.[1][3] Consider if the route of administration (e.g., oral gavage, intraperitoneal injection) is consistent across all animals and time points. Intravenous or intraduodenal administration has also been documented.[4]
-
Metabolism: The compound is metabolized extensively, and its pharmacokinetics can be dose-dependent and show gender differences in some species.[3] Be aware of potential saturation of hepatic metabolism at higher doses.[3]
-
Timing of Behavioral Testing: The half-life of L-368,899 is approximately 2 hours in rats and dogs.[3] Ensure that the timing of your behavioral assessments is consistent with the peak plasma and CSF concentrations of the drug.[5][6]
-
Solution Stability: If using pre-made solutions for an extended period, ensure proper storage to prevent degradation. Stock solutions are best stored at -80°C for up to 2 years or -20°C for up to 1 year in a sealed, moisture-free environment.[1]
-
3. How can I be sure that the effects I'm seeing are specific to oxytocin (B344502) receptor antagonism?
-
Cause: While L-368,899 is a selective oxytocin receptor antagonist, it does have some affinity for vasopressin receptors, which could lead to off-target effects.[7]
-
Verification:
-
L-368,899 displays greater than 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[7]
-
To confirm the specificity of the observed effects, consider including control groups treated with a structurally different oxytocin receptor antagonist or a vasopressin receptor-specific antagonist.
-
Some studies have noted that at certain concentrations, the affinity for vasopressin receptors might be a confounding factor.[8]
-
4. What is the best way to prepare and store this compound to maintain its stability for long-term studies?
-
Preparation:
-
Storage:
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Receptor | Species | IC50 | Reference |
| Oxytocin Receptor | Rat (uterus) | 8.9 nM | [1][2][7] |
| Oxytocin Receptor | Human (uterus) | 26 nM | [1][2] |
| Vasopressin V1a Receptor | 370 nM | [7] | |
| Vasopressin V2 Receptor | 570 nM | [7] |
Table 2: Solubility and Storage of this compound
| Solvent | Max Solubility | Storage of Stock Solution | Reference |
| DMSO | 100 mg/mL (169.14 mM) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
| Water | 2-5 mg/mL (3.38 - 8.46 mM) | Prepare fresh | [1][2] |
| In vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 5 mg/mL (8.46 mM) | Prepare fresh | [2] |
Experimental Protocols
In Vivo Uterine Contraction Assay
This protocol is adapted from methodologies used to assess the in vivo efficacy of L-368,899 as a tocolytic agent.
-
Animal Preparation: Anesthetize a female rat and place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record the baseline uterine activity.
-
Drug Administration: Administer L-368,899 at various doses through the desired route (e.g., intravenous bolus).
-
Oxytocin Challenge: After a predetermined time following the administration of L-368,899, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at different time points to evaluate the duration of the antagonist's action.
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is then calculated.[9]
Visualizations
A troubleshooting guide for inconsistent experimental results.
A generalized experimental workflow for in vivo studies.
The antagonistic mechanism of L-368,899 on the oxytocin receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 9. benchchem.com [benchchem.com]
Addressing variability in L-368,899 hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. Our aim is to help you address potential variability in your experimental results and ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-peptide, competitive antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1] By blocking this interaction, L-368,899 inhibits physiological responses typically triggered by oxytocin, such as uterine contractions.[1][3]
Q2: What are the key differences in L-368,899's binding affinity across species?
A2: The binding affinity of L-368,899, often expressed as an IC50 or Ki value, can vary between species. For instance, the IC50 for the oxytocin receptor is reported to be 8.9 nM in the rat uterus and 26 nM in the human uterus.[4][5][6] In coyotes, the Ki has been determined to be 12.38 nM for the oxytocin receptor.[7] These differences can be attributed to slight variations in the receptor's amino acid sequence across species. It is crucial to consider these species-specific differences when designing experiments and interpreting data.
Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier?
A3: Yes, L-368,899 is characterized as an orally active and bioavailable compound.[3][4][6][8] Studies in rats have shown oral bioavailability percentages ranging from 14% to 41%, depending on the dose and sex of the animal.[4][6] Furthermore, L-368,899 can cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system effects of oxytocin.[1][8] It has been shown to accumulate in limbic brain areas after peripheral administration.[8]
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal results, it is recommended to store the powdered form of this compound at -20°C.[4] Stock solutions can be prepared in either water or DMSO, with a solubility of up to 100 mM in both solvents reported by some suppliers.[5] Another source suggests a solubility of 2 mg/mL in water and 100 mg/mL in DMSO, with sonication recommended to aid dissolution.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6] For long-term storage of stock solutions in solvent, -80°C is recommended.[4]
Troubleshooting Guide
Issue 1: Inconsistent Binding Affinity (IC50/Ki) Results
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Ensure consistent buffer composition (pH, ionic strength, and divalent cations like Mg2+), temperature, and incubation times across all assays. |
| Batch-to-Batch Purity Differences | Always verify the purity of each new batch of this compound, as impurities can affect binding. Refer to the Certificate of Analysis provided by the supplier.[3] |
| Inaccurate Ligand Concentration | Precisely determine the concentration of the radioligand used in competitive binding assays. |
| Cell Line or Tissue Preparation Variability | Maintain consistent cell passage numbers and use standardized tissue preparation protocols to ensure uniform receptor expression levels. |
Issue 2: Off-Target Effects or Lower than Expected Potency
| Potential Cause | Troubleshooting Steps |
| Cross-Reactivity with Vasopressin Receptors | L-368,899 exhibits selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors, but this selectivity is not absolute.[3][5] Some studies suggest it may have a higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OXTR).[9] To confirm that the observed effects are mediated by the oxytocin receptor, include control experiments using selective vasopressin receptor antagonists.[10] |
| Species-Specific Selectivity | The selectivity profile of L-368,899 can differ between species. For example, in coyotes, it was found to be over 40-fold more selective for the oxytocin receptor than the vasopressin 1a receptor.[7][11] It is important to characterize the selectivity in your specific experimental system. |
Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent or pH | While soluble in water and DMSO, ensure the final concentration in your aqueous assay buffer does not exceed its solubility limit.[4][5] The hydrochloride salt form generally improves aqueous solubility. |
| Use of Co-solvents for In Vivo Formulations | For in vivo studies requiring higher concentrations, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[4] It is recommended to add solvents sequentially and ensure the solution is clear before adding the next component.[6] Sonication may also be beneficial.[4] |
Issue 4: Lack of In Vivo Efficacy or High Variability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | The oral bioavailability and plasma half-life of L-368,899 can vary.[4][6] Consider the route of administration; intramuscular injections can provide a more controlled dose delivery compared to oral administration.[7] |
| Insufficient Brain Penetration for Central Effects | While L-368,899 does cross the blood-brain barrier, the concentration in specific brain regions may vary.[8] Pharmacokinetic studies in your animal model may be necessary to confirm adequate central nervous system exposure.[7] |
| Animal Model and Physiological State | The expression of oxytocin receptors can be influenced by factors such as the estrous cycle and pregnancy.[12] Ensure that your animal models are appropriately staged and controlled for these variables. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Selectivity of L-368,899
| Receptor | Species/Tissue | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (fold vs. OTR) |
| Oxytocin Receptor (OTR) | Rat Uterus | Radioligand Binding | 8.9 | - | - |
| Oxytocin Receptor (OTR) | Human Uterus | Radioligand Binding | 26 | - | - |
| Oxytocin Receptor (OTR) | Coyote Brain | Radioligand Binding | - | 12.38 | - |
| Vasopressin V1a Receptor | - | Radioligand Binding | 370 | - | >40 |
| Vasopressin V2 Receptor | - | Radioligand Binding | 570 | - | >60 |
| Vasopressin V1a Receptor | Coyote Brain | Radioligand Binding | - | 511.6 | >41 |
Data compiled from multiple sources.[3][4][5][6][7]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the oxytocin receptor (e.g., CHO-hOTR).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin), and varying concentrations of L-368,899.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of L-368,899 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[13]
Protocol 2: In Vivo Uterine Contraction Assay
Objective: To assess the antagonist activity of L-368,899 on oxytocin-induced uterine contractions.
Methodology:
-
Animal Preparation: Use an anesthetized female rat in late-term pregnancy or primed with estrogen.
-
Surgical Procedure: Insert a pressure-sensitive balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record the baseline uterine activity.
-
Antagonist Administration: Administer L-368,899 through the desired route (e.g., intravenous bolus).
-
Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED50).[1]
Visualizations
Caption: Oxytocin Receptor Signaling and Inhibition by L-368,899.
Caption: Workflow for Competitive Radioligand Binding Assay.
Caption: Troubleshooting Logic for L-368,899 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-368,899 - Wikipedia [en.wikipedia.org]
- 9. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
L-368,899 hydrochloride brain penetrability issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxytocin (B344502) receptor antagonist, L-368,899 hydrochloride. The information addresses common challenges related to its brain penetrability and offers potential solutions based on available data.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cross the blood-brain barrier (BBB)?
A1: Yes, L-368,899 is a nonpeptide compound with molecular characteristics, such as lipophilicity and low molecular weight, that facilitate its passage across the blood-brain barrier.[1] Studies have demonstrated its presence in the central nervous system (CNS) following peripheral administration in various animal models, including rhesus monkeys, coyotes, and rodents.[1][2][3][4][5]
Q2: I am observing inconsistent behavioral effects after oral administration of L-368,899. What could be the cause?
A2: Inconsistent effects following oral administration may be attributed to the compound's variable and sometimes suboptimal oral bioavailability.[1] Pharmacokinetic studies have shown that oral bioavailability can differ between species and even between sexes within the same species.[6][7] For instance, in rats, the oral bioavailability was reported to be between 14% and 18% at a 5 mg/kg dose.[7] This variability can lead to inconsistent plasma and, consequently, brain concentrations of the drug.
Q3: How can I improve the consistency of L-368,899 delivery to the CNS?
A3: To bypass the variability of oral absorption, consider alternative routes of administration such as intravenous (i.v.), intramuscular (i.m.), or intraperitoneal (i.p.) injection.[1][3][5][6] These methods generally lead to more predictable plasma concentrations and CNS exposure. For example, a study in rhesus monkeys used intravenous injection to confirm its entry into the cerebrospinal fluid (CSF) and accumulation in various brain regions.[3][4]
Q4: What is the expected timeframe for L-368,899 to reach the brain after peripheral administration?
A4: The time to reach peak concentration in the CNS can vary depending on the route of administration and the animal model. A study in coyotes using intramuscular injection showed that L-368,899 peaked in the CSF between 15 and 30 minutes after injection.[1][8][9] In rhesus monkeys, following intravenous administration, the compound was detected in the CSF and brain tissue within an hour.[3][4]
Q5: In which brain regions does L-368,899 tend to accumulate?
A5: Research in rhesus monkeys has shown that after peripheral administration, L-368,899 accumulates in limbic brain areas.[2][3] Specifically, it has been detected in the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[3][4][5]
Troubleshooting Guide
Issue: Low or undetectable levels of L-368,899 in brain tissue or CSF samples.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Oral Bioavailability | Switch to a parenteral route of administration such as intravenous, intramuscular, or intraperitoneal injection to ensure more reliable systemic exposure.[1][3] |
| Inadequate Dosage | Consult pharmacokinetic data for your specific animal model to determine an appropriate dose. Dosing may need to be adjusted based on the species and desired target concentration in the CNS.[6][7] |
| Timing of Sample Collection | Optimize the timing of CSF or brain tissue collection to coincide with the expected peak concentration (Tmax) of the compound in the CNS. This may require a pilot pharmacokinetic study. For example, in coyotes, peak CSF levels were observed 15-30 minutes post-injection.[1][8][9] |
| Metabolism of the Compound | L-368,899 is extensively metabolized, with less than 10% of the dose excreted unchanged.[6] Consider the metabolic rate in your chosen animal model, as this can influence the concentration of the parent compound. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of L-368,899 from various studies.
Table 1: Oral Bioavailability of L-368,899
| Species | Dose (Oral) | Bioavailability (%) | Reference |
| Rat (female) | 5 mg/kg | 14 | [7] |
| Rat (male) | 5 mg/kg | 18 | [7] |
| Rat (male) | 25 mg/kg | 41 | [6] |
| Dog | 5 mg/kg | 17 | [6] |
| Dog | 33 mg/kg | 41 | [6] |
Table 2: Pharmacokinetic Parameters of L-368,899 (Intravenous Administration)
| Species | Dose (i.v.) | Half-life (t1/2) | Plasma Clearance (ml/min/kg) | Volume of Distribution (Vdss) (L/kg) | Reference |
| Rat | 1, 2.5, 10 mg/kg | ~2 hours | 18 - 36 | 2.0 - 2.6 | [6][7] |
| Dog | 1, 2.5, 10 mg/kg | ~2 hours | 23 - 36 | 3.4 - 4.9 | [6][7] |
Experimental Protocols
Protocol: Cerebrospinal Fluid (CSF) Collection for Pharmacokinetic Analysis in a Non-Human Primate Model (Rhesus Monkey)
This protocol is a generalized representation based on methodologies described in the literature and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine) and maintain anesthesia (e.g., with isoflurane) for the duration of the procedure.[4]
-
Compound Administration: Administer this compound intravenously (i.v.) at the desired dose (e.g., 1 mg/kg).[3][4]
-
CSF Sampling:
-
Place the animal in a stereotaxic frame.
-
Surgically expose the cisterna magna.
-
Carefully insert a sterile needle into the cisterna magna to collect CSF samples.
-
Collect samples at predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-injection to establish a concentration-time curve.[4]
-
-
Sample Processing: Immediately place CSF samples on ice and then store them at -80°C until analysis.
-
Analysis: Determine the concentration of L-368,899 in the CSF samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Visualizations
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mitigating potential side effects of L-368,899 hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-368,899 hydrochloride in animal models. The information is intended for scientists and drug development professionals to help mitigate potential side effects and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It functions through competitive antagonism, binding to the OTR with high affinity. This prevents the endogenous ligand, oxytocin, from binding and activating the receptor, thereby blocking downstream intracellular signaling pathways.[1] The OTR is primarily a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins.[1]
Q2: What are the known side effects of this compound in animal models?
A2: Specific side effects for L-368,899 are not extensively documented in dedicated toxicology reports. However, as an oxytocin receptor antagonist, its effects are related to the blockade of normal oxytocin functions. Researchers should monitor for:
-
Behavioral Changes: Alterations in social interaction, maternal behavior, or anxiety levels, as oxytocin is a key modulator of these behaviors.[3][4]
-
Physiological Effects: Since oxytocin is involved in processes like uterine contractions and cardiovascular function, antagonism may affect these systems.[1][3] For example, the related antagonist atosiban (B549348) has been noted to potentially delay gastric emptying.[5]
-
Off-Target Effects: While L-368,899 is highly selective for the oxytocin receptor over vasopressin receptors, high doses could potentially lead to off-target effects.[4]
It is critical to establish a baseline for all behavioral and physiological parameters before drug administration to accurately assess any changes.
Q3: How can I minimize stress to the animal during administration?
A3: Minimizing stress is crucial for animal welfare and data validity. For oral administration, which is possible due to the compound's bioavailability, consider voluntary oral dosing methods.[6][7] This can involve mixing the compound with a palatable substance like condensed milk or flavored gels.[7][8] If injections are necessary, ensure personnel are well-trained in proper handling and injection techniques to minimize discomfort.[9] Acclimatizing the animals to the handling and procedure before the experiment can also reduce stress.
Q4: What is the recommended vehicle for dissolving this compound?
A4: The choice of vehicle depends on the route of administration. This compound has been formulated in various ways. A common approach for in vivo experiments involves creating a stock solution in an organic solvent like DMSO, which is then diluted with other co-solvents and a final aqueous solution like saline or PBS.[2][6]
-
Example Formulation 1: A stock in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and finally saline to the desired concentration.[2]
-
Example Formulation 2: A stock in DMSO can be added to a solution of 20% SBE-β-CD in saline.[2]
It is imperative to test the vehicle alone as a control in a subset of animals to ensure it does not produce confounding effects.[9] The pH of the final solution should be adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation, especially for subcutaneous or intramuscular injections.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Signs of Pain or Distress Post-Injection (e.g., vocalization, licking/biting injection site, inflammation) | 1. Improper injection technique. 2. Irritation from the vehicle (e.g., incorrect pH, high concentration of DMSO).[9] 3. High volume of injection for the chosen site. | 1. Review and refine injection technique. Ensure the appropriate needle gauge and injection speed are used. 2. Prepare a fresh solution, ensuring the final pH is near neutral and the concentration of organic solvents is minimized. Run a vehicle-only control group.[9] 3. Check recommended injection volumes for the specific species, route, and site. Consider splitting the dose into multiple injections if the volume is large. |
| Unexpected Behavioral Changes (e.g., lethargy, hyperactivity, stereotypy not related to the experimental hypothesis) | 1. Off-target pharmacological effects at high doses. 2. Systemic toxicity or adverse reaction. 3. Stress from the experimental procedure itself. | 1. Perform a dose-response study to identify the minimum effective dose. 2. Conduct a thorough health check of the animal (e.g., weight, hydration, temperature). Consult with a veterinarian. 3. Increase the acclimatization period for the animals to the housing and experimental procedures. Handle animals gently and consistently. |
| High Variability in Experimental Data | 1. Inconsistent drug administration (e.g., incorrect dosing, poor solubility leading to inaccurate concentration). 2. Sex differences in pharmacokinetics.[10][11] 3. Stress or other external factors influencing the animals. | 1. Ensure the compound is fully dissolved before each administration. Use precise measurement techniques for dosing. 2. Analyze data for males and females separately, as pharmacokinetics can differ significantly between sexes.[10][11] 3. Standardize all experimental conditions, including light cycles, noise levels, and handling procedures. Consider using blinding to reduce experimenter bias.[12] |
| Animal Refuses Voluntary Oral Administration | 1. Unpalatability of the drug/vehicle mixture. 2. Neophobia (fear of new things). | 1. Experiment with different palatable vehicles (e.g., flavored gels, sweetened condensed milk).[7][8] 2. Gradually introduce the palatable vehicle without the drug first, allowing the animal to become accustomed to it before starting the experiment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for L-368,899.
| Parameter | Species/System | Value | Reference |
| IC₅₀ (OTR) | Rat Uterus | 8.9 nM | [2] |
| Human Uterus | 26 nM | [2] | |
| IC₅₀ (Vasopressin V₁ₐ) | N/A | 370 nM | |
| IC₅₀ (Vasopressin V₂) | N/A | 570 nM | |
| Binding Affinity (Kᵢ, OTR) | Coyote | 12.38 nM | [4] |
| Binding Affinity (Kᵢ, AVPR1a) | Coyote | 511.6 nM | [4] |
| Plasma Half-Life (t½) | Rat & Dog | ~2 hours | [10] |
| Oral Bioavailability | Rat (female, 5 mg/kg) | 14% | [10] |
| Rat (male, 5 mg/kg) | 18% | [10] | |
| Rat (male, 25 mg/kg) | 41% | [10] | |
| Dog (female, 5 mg/kg) | 17% | [10] | |
| Dog (female, 33 mg/kg) | 41% | [10] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Vehicle Preparation: Prepare the vehicle solution. For an example vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:
-
Calculate the total volume needed for your cohort.
-
In a sterile tube, add the required volume of PEG300.
-
Add the required volume of DMSO and mix thoroughly until the solution is clear.
-
Add the required volume of Tween 80 and mix again.
-
Finally, add the required volume of sterile saline and mix to create a homogenous solution.
-
-
Drug Formulation:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 5 mg/mL).[6]
-
To prepare a stock solution, dissolve the powder in 100% DMSO first (e.g., to 50 mg/mL).[2]
-
Add the appropriate volume of the DMSO stock solution to the pre-mixed vehicle (PEG300, Tween-80, Saline) to reach the final desired concentration.[2]
-
Vortex and/or sonicate the solution to ensure the compound is fully dissolved.[6] Prepare this working solution fresh on the day of use.[2]
-
-
Administration:
-
Oral Gavage: Draw up the calculated dose volume into a suitable gavage needle. Gently restrain the animal and administer the solution directly into the stomach.
-
Intraperitoneal (IP) Injection: Draw up the dose into a sterile syringe with an appropriate needle (e.g., 25-27 gauge for mice). Restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Intramuscular (IM) Injection: Administer the dose into a large muscle mass, such as the hindlimb biceps femoris.[4]
-
-
Control Group: Administer an equivalent volume of the vehicle-only solution to the control group using the same route and schedule.
Protocol 2: Animal Monitoring and Side Effect Mitigation
-
Baseline Monitoring: For at least 3-5 days prior to the experiment, record baseline data for each animal, including:
-
Daily body weight.
-
Food and water consumption.
-
General appearance (posture, fur condition).
-
Behavioral activity in the home cage.
-
-
Post-Administration Monitoring:
-
Observe all animals closely for the first 1-2 hours after administration for any acute adverse reactions (e.g., seizures, respiratory distress, severe lethargy).
-
Continue to monitor and record the parameters from the baseline period at least once daily throughout the experiment.
-
Pay special attention to the injection site for any signs of swelling, redness, or pain.
-
Use a standardized welfare scoring sheet to objectively track any signs of distress.
-
-
Mitigation and Humane Endpoints:
-
If an animal shows signs of mild distress (e.g., minor weight loss, slight lethargy), provide supportive care such as supplemental hydration or palatable, high-energy food.
-
Define clear humane endpoints in your IACUC protocol. If an animal reaches these endpoints (e.g., >20% body weight loss, inability to access food or water, severe and persistent distress), it should be humanely euthanized.
-
Consult with veterinary staff immediately if any unexpected or severe adverse effects are observed.
-
Visualizations
Signaling Pathway Diagram
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 7. awionline.org [awionline.org]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 12. jitc.bmj.com [jitc.bmj.com]
Validation & Comparative
A Comparative Analysis of L-368,899 Hydrochloride and Other Non-Peptide Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L-368,899 hydrochloride against other prominent non-peptide oxytocin (B344502) antagonists. The information presented is supported by experimental data to aid researchers in selecting the most suitable antagonist for their specific preclinical or research applications.
Introduction
Oxytocin, a neurohypophysial hormone, plays a pivotal role in a myriad of physiological processes, including uterine contractions during labor, lactation, and social bonding. The development of selective oxytocin receptor (OTR) antagonists has been instrumental in elucidating the diverse functions of the oxytocin system and holds therapeutic promise, particularly in the management of preterm labor. This compound is a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist that has been extensively studied. This guide compares its efficacy with other notable non-peptide antagonists such as Atosiban (B549348), Retosiban, and Barusiban.
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the in vitro binding affinities and in vivo efficacy of this compound in comparison to other selected non-peptide oxytocin antagonists.
| Compound | Receptor Binding Affinity (Ki/IC50, nM) | Selectivity (Fold vs. Vasopressin V1a/V2 Receptors) | In Vivo Efficacy (Tocolysis) | Oral Bioavailability |
| This compound | 8.9 (rat uterus IC50)[1][2], 26 (human uterus IC50)[1], 12.38 (coyote OTR Ki)[3] | >40-fold selective over vasopressin V1a and V2 receptors[2][3] | Potent antagonist of oxytocin-induced uterine contractions in vivo[2]. | Orally bioavailable in rats and dogs[1][4]. |
| Atosiban | 5 (human myometrial cells IC50)[5][6] | Mixed oxytocin/vasopressin V1a antagonist[7]. | Effective in inhibiting oxytocin-induced uterine contractions in vivo and used clinically for preterm labor[6][8]. | Not orally active. |
| Retosiban | 0.65 (human OTR Ki) | Highly selective for oxytocin receptor. | Under clinical investigation for preterm labor. | Orally bioavailable. |
| Barusiban | 0.8 (human OTR Ki) | Highly selective for oxytocin receptor, ~300-fold more selective for OTR than V1aR[7]. | Potent and long-acting inhibitor of uterine contractions in monkeys[9]. | Not orally active. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. The antagonistic effect of oxytocin and relaxin on rat uterine segment contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide oxytocin antagonists: potent, orally bioavailable analogs of L-371,257 containing a 1-R-(pyridyl)ethyl ether terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin antagonist inhibitory effect on the rat and baboon uterus may be overcome by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atosiban | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of L-368,899 Hydrochloride for the Oxytocin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride's performance against other common oxytocin (B344502) receptor (OTR) antagonists. The data presented herein is supported by experimental findings to aid researchers in selecting the most appropriate tool for their studies.
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor. Its selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2) is a critical factor for its utility in research, particularly in studies aiming to elucidate the specific roles of the oxytocin system.
Comparative Analysis of Receptor Binding Affinities
The selectivity of L-368,899 and other antagonists is quantitatively presented below. The data is compiled from various in vitro radioligand binding assays, with values representing the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity.
| Compound | Oxytocin Receptor (OTR) | Vasopressin V1a Receptor | Vasopressin V1b Receptor | Vasopressin V2 Receptor | Selectivity (V1a/OTR) | Selectivity (V2/OTR) |
| This compound | Kᵢ: 12.38 nM[1][2]IC₅₀: 8.9 nM[3] | Kᵢ: 511.6 nM[1]IC₅₀: 370 nM[3] | >1000 nM (inferred) | IC₅₀: 570 nM[3] | ~41-fold[1] | ~64-fold[3] |
| Atosiban (B549348) | Kᵢ: 7.3 nM (human)[4]Kᵢ: 1.1 nM (rat)[4] | Kᵢ: 6.8 nM (human)[4]Kᵢ: 11.0 nM (rat)[4] | >1000 nM[4] | >1000 nM[4] | ~0.93-fold (human) | >137-fold (human) |
| Retosiban | Kᵢ: 0.65 nM (human)[2][5] | >1400-fold selectivity[2] | >1400-fold selectivity[2] | >1400-fold selectivity[2] | >1400-fold | >1400-fold |
| Barusiban | High Affinity & Selectivity[6] | High Selectivity[6][7] | - | - | High | High |
| L-371,257 | Kᵢ: 19 nM[3]Kᵢ: 4.6 nM | Kᵢ: 3.7 nM[3] | >800-fold selectivity | >800-fold selectivity | ~0.19-fold | >800-fold |
Note: The selectivity is calculated based on the ratio of binding affinities (Kᵢ or IC₅₀) for the vasopressin receptors relative to the oxytocin receptor. A higher ratio indicates greater selectivity for the OTR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of OTR antagonist selectivity.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of L-368,899 for the oxytocin receptor and vasopressin receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO-hOTR cells or tissue homogenates).
-
Radioligand specific for the receptor (e.g., [³H]Oxytocin for OTR, [³H]Arginine Vasopressin for vasopressin receptors).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: Serial dilutions of L-368,899 are prepared. In a 96-well plate, the assay buffer, test compound, radioligand, and cell membranes are added in a final volume.
-
Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through the filter plate to separate the bound from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced intracellular calcium release, a key downstream event in OTR signaling.
Objective: To determine the functional potency (IC₅₀) of L-368,899 in inhibiting oxytocin-induced calcium mobilization.
Materials:
-
Cells expressing the oxytocin receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Oxytocin (agonist).
-
Test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Culture and Dye Loading: Cells are cultured in 96-well plates and then incubated with the calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of L-368,899.
-
Agonist Stimulation: The plate is placed in the fluorescence reader, and oxytocin is added to stimulate the cells.
-
Signal Detection: The changes in intracellular calcium concentration are measured by detecting the fluorescence signal over time.
-
Data Analysis: The inhibitory effect of L-368,899 is determined by measuring the reduction in the oxytocin-induced fluorescence signal. The IC₅₀ value is calculated from the dose-response curve.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Retosiban - Wikipedia [en.wikipedia.org]
- 6. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Vasopressin Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-368,899 hydrochloride's binding affinity for the oxytocin (B344502) receptor (OTR) versus its cross-reactivity with vasopressin receptor subtypes (V1a and V2). The following data and experimental protocols are compiled from peer-reviewed studies to facilitate informed decisions in the design of in vitro and in vivo experiments.
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[1] It is widely utilized in research to investigate the physiological roles of the oxytocin system.[2][3][4] However, due to the structural homology between oxytocin and vasopressin receptors, understanding the selectivity profile of L-368,899 is critical for the accurate interpretation of experimental results.
Quantitative Comparison of Binding Affinities
The selectivity of L-368,899 for the oxytocin receptor over vasopressin receptors has been quantified in several studies. The data presented below summarizes key binding affinity values (IC50 and Ki) obtained from competitive binding assays. A lower value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (nM) | Species/Tissue | Reference |
| Oxytocin Receptor (OTR) | L-368,899 | IC50 = 8.9 | Not Specified | [1] |
| L-368,899 | Ki = 12.38 | Coyote Brain | [2] | |
| Vasopressin V1a Receptor (V1aR) | L-368,899 | IC50 = 370 | Not Specified | [1] |
| L-368,899 | Ki = 511.6 | Coyote Brain | [2] | |
| Vasopressin V2 Receptor (V2R) | L-368,899 | IC50 = 570 | Not Specified | [1] |
As the data indicates, this compound demonstrates a significantly higher affinity for the oxytocin receptor compared to both V1a and V2 vasopressin receptors. One study highlights that L-368,899 is over 40 times more selective for the OTR than for the V1a and V2 receptors.[1] Another study in coyotes found it to be 40 times more selective for OTR over the V1a receptor.[2][3][4] However, it is noteworthy that one study using human brain tissue suggested that L-368,899 may have a slightly higher affinity for the V1a receptor than the OTR, emphasizing the importance of considering species-specific differences.
Experimental Protocols
The determination of binding affinities for L-368,899 at oxytocin and vasopressin receptors is primarily achieved through competitive radioligand binding assays and autoradiography.
Competitive Radioligand Binding Assay
This in vitro assay quantifies the ability of an unlabeled compound (the competitor, e.g., L-368,899) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., human recombinant CHO cells expressing OTR, or brain tissue known to have high densities of OTR or vasopressin receptors) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
2. Binding Reaction:
-
A constant concentration of a specific radioligand is incubated with the membrane preparation.
-
For OTR binding: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA) is commonly used.
-
For V1aR binding: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA) is often employed.
-
-
Increasing concentrations of the unlabeled competitor, L-368,899, are added to the incubation mixture.
-
The reaction is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data is then analyzed to determine the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated from the IC50 value.
Signaling Pathways
L-368,899 acts as an antagonist, blocking the downstream signaling cascade initiated by the binding of oxytocin to its receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a radioreceptor assay for measuring an oxytocin antagonist in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the In Vivo Validation of L-368,899 Hydrochloride's Antagonist Activity
For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is critical for the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of the widely used oxytocin (B344502) receptor (OTR) antagonist, L-368,899 hydrochloride, with a focus on its in vivo validation. We objectively compare its performance with alternative OTR antagonists, supported by experimental data, and provide detailed methodologies for key validation experiments.
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the OTR.[1][2][3] Initially explored for its potential in managing preterm labor, it has become an invaluable tool for investigating the diverse physiological and behavioral roles of the oxytocin system, largely due to its ability to cross the blood-brain barrier.[1][2] This property makes it particularly suitable for studies on the central effects of oxytocin, such as social behavior.[2][4]
Mechanism of Action: Competitive Antagonism
The primary mechanism of action for L-368,899 is competitive antagonism at the OTR.[1] It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins, but can also couple to Gαi.[1][5][6] Activation by oxytocin triggers multiple signaling pathways, including the phospholipase C (PLC) pathway which leads to an increase in intracellular calcium and subsequent smooth muscle contraction, a key process in uterine activity.[5][7]
Performance Comparison of Oxytocin Receptor Antagonists
The selection of an antagonist often depends on the experimental context, such as the desired route of administration, the target system (central vs. peripheral), and the required selectivity. L-368,899 is often compared with the peptide-based antagonist Atosiban (B549348) and the newer non-peptide antagonist Retosiban.
Data Presentation: Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes key properties of L-368,899 and its primary alternatives.
| Parameter | L-368,899 | Atosiban | Retosiban |
| Chemical Class | Non-peptide[1] | Peptide[8] | Non-peptide[9] |
| Administration | Oral, IV, IM[1][10] | Intravenous[10] | Oral, Intravenous[9][11] |
| Oral Bioavailability | Yes, but can be suboptimal and variable[1][10][12] | Not orally bioavailable[10] | Yes[11] |
| Brain Penetration | Yes[1][2] | No[10] | Not specified, developed for peripheral action |
| Selectivity Profile | Selective for OTR, but some studies report affinity for vasopressin (AVPR1a) receptors[10][13][14] | Mixed OTR/AVPR1a antagonist[8][10] | >1400-fold selectivity for OTR over vasopressin receptors[9][11] |
| Half-life | ~2 hours in rats and dogs[10][12] | ~1-3 hours[10] | >13 hours[10] |
| Binding Affinity (IC₅₀/Kᵢ) | IC₅₀ = 8.9 nM (rat uterus OTR)[3][13]Kᵢ = 12 nM (coyote OTR)[4] | IC₅₀ = 5 nM (human myometrial cells)[15] | Kᵢ = 0.65 nM[9][11] |
Experimental Protocols: In Vivo Validation
A standard method to validate the antagonist activity of compounds like L-368,899 in vivo is to measure their ability to inhibit oxytocin-induced physiological responses. The uterine contraction assay is a well-established model for this purpose.
Detailed Methodology: In Vivo Uterine Contraction Assay
This protocol describes a typical workflow for assessing the efficacy of an OTR antagonist in a live animal model.
-
Animal Model: Anesthetized, late-term pregnant rats are commonly used. Alternatively, non-human primate models like the pregnant baboon have been used for more clinically relevant data.[16]
-
Surgical Preparation: A catheter is placed into a uterine horn or the uterine cavity to monitor intrauterine pressure, which reflects the frequency and amplitude of contractions.[1] A venous line is established for drug administration.
-
Baseline Measurement: A stabilization period is allowed to record baseline uterine activity before any compounds are administered.[1]
-
Antagonist Administration: this compound is administered at various doses through the desired route (e.g., intravenously or orally) to establish a dose-response relationship.[1]
-
Oxytocin Challenge: After a predetermined time to allow for drug distribution, a bolus or infusion of oxytocin is administered to induce potent uterine contractions.[1][16] This challenge is repeated at set intervals to assess the onset and duration of the antagonist's action.
-
Data Acquisition and Analysis: Uterine pressure is continuously recorded. The primary endpoints are the reduction in the frequency and amplitude of oxytocin-induced contractions. The dose of the antagonist required to reduce the oxytocin response by 50% (ED₅₀) is calculated to quantify its potency.[1]
Discussion and Conclusion
This compound remains a cornerstone pharmacological tool for in vivo research, particularly in behavioral neuroscience, due to its non-peptide nature and ability to penetrate the central nervous system.[1][2][4] Studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas, making it effective for investigating the central roles of oxytocin in social behaviors like pair bonding and food sharing.[2]
However, researchers must consider potential limitations. While L-368,899 is often cited as a selective OTR antagonist, some studies have raised concerns about its selectivity over the vasopressin 1a receptor (AVPR1a).[10][14] One study indicated that L-368,899 may have a slightly higher affinity for AVPR1a than OTR in human brain tissue, which could confound results.[14] In contrast, another study in coyotes found it to be 40 to 70 times more selective for OTR over AVPR1a.[4][17] This highlights potential species-specific differences and underscores the importance of careful validation.
In comparison, Atosiban is a well-established tocolytic used clinically but its utility in research is limited by its peptide structure, lack of oral bioavailability, and mixed antagonist profile.[8][10][18] Newer compounds like Retosiban offer high selectivity for the OTR and the convenience of oral administration, presenting a promising alternative, particularly for peripheral applications like preventing preterm labor.[9][11][19]
References
- 1. benchchem.com [benchchem.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Retosiban - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 14. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 15. bio-techne.com [bio-techne.com]
- 16. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 18. The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gsk.com [gsk.com]
Comparative analysis of L-368,899 hydrochloride pharmacokinetics in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist, across various animal species. The data presented is intended to support researchers in designing and interpreting preclinical studies and to provide valuable insights for drug development professionals.
Executive Summary
L-368,899 is a non-peptide, orally active oxytocin receptor antagonist that has been investigated for its potential in preventing preterm labor and is widely used as a pharmacological tool to study the oxytocin system.[1][2] Understanding its pharmacokinetic profile in different species is crucial for the translation of preclinical findings. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes associated biological pathways and workflows.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and coyotes.
Table 1: Intravenous Pharmacokinetics of L-368,899
| Species | Dose (mg/kg) | Half-life (t½) (hr) | Plasma Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rat (Female) | 1, 2.5 | ~2 | 23 - 36 | 2.0 - 2.6 |
| 10 | ~2 | 18 | 2.0 - 2.6 | |
| Rat (Male) | 1, 2.5, 10 | ~2 | 23 - 36 | 2.0 - 2.6 |
| Dog (Female) | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 |
Data sourced from literature.[3]
Table 2: Oral Pharmacokinetics of L-368,899
| Species | Dose (mg/kg) | Cmax | Tmax (hr) | Oral Bioavailability (%) |
| Rat (Female) | 5 | - | - | 14[4] |
| 25 | Achieved at <1 hr | - | - | |
| Rat (Male) | 5 | - | - | 18[4] |
| 25 | Achieved at <1 hr | - | 41[3] | |
| Dog (Female) | 5 | Achieved at <1 hr | - | 17[3] |
| 33 | Achieved between 1 and 4 hr | - | 41[3] |
Data sourced from literature.[3][4]
Table 3: Central Nervous System Penetration of L-368,899
| Species | Administration Route | Dose (mg/kg) | Key Findings |
| Rhesus Monkey | Intravenous | 1 | Detected in cerebrospinal fluid (CSF) and accumulated in limbic brain areas such as the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[5][6] |
| Coyote | Intramuscular | - | Peaked in CSF at 15 to 30 minutes after injection.[7][8] |
Experimental Protocols
Pharmacokinetic Studies in Rats and Dogs
Animal Models: Studies were conducted in female and male Sprague-Dawley rats and female dogs.[3]
Drug Administration:
-
Intravenous (IV): L-368,899 was administered as a bolus injection. Doses ranged from 1 to 10 mg/kg.[3]
-
Oral (PO): The compound was administered via oral gavage. Doses ranged from 5 to 100 mg/kg in rats and 5 to 33 mg/kg in dogs.[3]
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.[3]
Analytical Method: Plasma concentrations of L-368,899 were determined using a validated high-performance liquid chromatography (HPLC) assay.[3]
Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as half-life (t½), plasma clearance (CL), volume of distribution (Vdss), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.[3]
CNS Penetration Study in Rhesus Monkeys
Animal Model: The study utilized male rhesus monkeys.[5][6]
Drug Administration: A single intravenous injection of 1 mg/kg of L-368,899 was administered.[5][6]
Sample Collection: Cerebrospinal fluid (CSF) samples were collected at multiple intervals over 4 hours. Brain tissue was collected at 60 minutes post-injection.[5][6]
Analytical Method: The concentration of L-368,899 in CSF and brain tissue was quantified.[5][6]
Signaling Pathway and Experimental Workflow
Mechanism of Action: Oxytocin Receptor Antagonism
L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] The primary signaling pathway inhibited is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, leading to physiological responses like uterine contractions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 5. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: L-368,899 Hydrochloride vs. Peptide-Based Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide oxytocin (B344502) receptor antagonist, L-368,899 hydrochloride, with prominent peptide-based antagonists, Atosiban (B549348) and Barusiban (B1609675). The information presented is collated from preclinical and clinical studies to assist researchers in selecting the appropriate antagonist for their specific experimental needs. This document details performance data, experimental methodologies, and visual representations of key biological pathways.
Executive Summary
This compound is an orally bioavailable, non-peptide oxytocin receptor antagonist that can penetrate the blood-brain barrier, making it a valuable tool for central nervous system studies. However, its selectivity for the oxytocin receptor (OTR) over vasopressin V1a receptors (V1aR) has been questioned, a critical consideration for experimental design. In contrast, peptide-based antagonists like Atosiban and Barusiban are administered intravenously and do not cross the blood-brain barrier. Barusiban exhibits high selectivity for the OTR, while Atosiban is a mixed OTR/V1aR antagonist. The choice between these antagonists will largely depend on the required route of administration, the necessity of central nervous system penetration, and the desired receptor selectivity profile.
Data Presentation
Table 1: Comparison of Receptor Binding Affinity and Selectivity
| Compound | Chemical Class | Receptor | Species | Binding Affinity (Ki, nM) | Selectivity (OTR vs. V1aR) |
| L-368,899 | Non-peptide | Oxytocin (OTR) | Rat (uterine) | 3.6[1] | ~40-fold selective for OTR over V1aR and V2R in rats[2] |
| Oxytocin (OTR) | Human (uterine) | 13[1] | - | ||
| Oxytocin (OTR) | Coyote (brain) | 12.38[3] | ~41-fold selective for OTR over V1aR[3] | ||
| Vasopressin V1a (V1aR) | Rat (liver) | IC50 = 370[2] | - | ||
| Vasopressin V2 (V2R) | Rat (kidney) | IC50 = 570[2] | - | ||
| Vasopressin V1a (V1aR) | Coyote (brain) | 511.6[3] | - | ||
| Atosiban | Peptide | Oxytocin (OTR) | Human | 397[4] | Higher affinity for V1aR[4] |
| Vasopressin V1a (V1aR) | Human | 4.7[4] | - | ||
| Barusiban | Peptide | Oxytocin (OTR) | Human (recombinant) | - | ~300-fold selective for OTR over V1aR[4] |
| Oxytocin (OTR) | Porcine | - | Binding domain differs from agonists and non-selective antagonists[5] |
Note: Direct comparative studies of binding affinities across all three compounds in the same human receptor assays are limited. Data is compiled from various sources and species, which should be considered when interpreting the results. A study on human brain tissue suggests that commercially available L-368,899 may have a slightly higher affinity for AVPR1a than OXTR[6].
Table 2: Comparison of In Vivo Efficacy
| Compound | Animal Model | Efficacy Endpoint | Dosage/Route | Results |
| L-368,899 | Anesthetized Rat | Inhibition of oxytocin-stimulated uterine contractions | AD50: 350 µg/kg i.v., 7 mg/kg i.d.[1] | Dose-dependent antagonism of uterine contractions[1] |
| Pregnant Rhesus Macaque | Inhibition of oxytocin-stimulated uterine activity | AD50: 27 µg/kg i.v.[1] | Potent inhibition of uterine contractions[1][7] | |
| Pregnant Rhesus Macaque | Inhibition of spontaneous nocturnal uterine contractions | - | Effective inhibition[7] | |
| Atosiban | Pregnant Cynomolgus Monkey | Inhibition of oxytocin-induced uterine contractions | 100-500 µg/kg bolus i.v. or 50-250 µg/kg/h infusion i.v. | 96-98% inhibition of intrauterine pressure; duration of action 1-3 hours[8] |
| Barusiban | Pregnant Cynomolgus Monkey | Inhibition of oxytocin-induced uterine contractions | 10-50 µg/kg bolus i.v. or 2.5-150 µg/kg/h infusion i.v. | 96-98% inhibition of intrauterine pressure; duration of action >13-15 hours; 3-4 times more potent than Atosiban[8] |
| Pregnant Cynomolgus Monkey | Long-term suppression of oxytocin-induced preterm labor-like contractions | 150 µg/kg/h continuous i.v. infusion | Effectively suppressed contractions and prevented early delivery[9] |
Table 3: Comparison of Pharmacokinetic Properties
| Parameter | This compound | Atosiban | Barusiban |
| Chemical Class | Non-peptide | Peptide | Peptide |
| Route of Administration | Intravenous, Intramuscular, Oral[10] | Intravenous[10] | Intravenous[10] |
| Oral Bioavailability | Yes, but variable and can be suboptimal[10][11] | No[10] | No[10] |
| Blood-Brain Barrier Penetration | Yes[10] | No[10] | No |
| Half-life (t½) | ~2 hours (rats and dogs)[10] | Initial: ~13 minutes; Terminal: ~102 minutes (pregnant women)[12] | >13 hours (cynomolgus monkeys)[8] |
| Plasma Clearance | 23-36 ml/min/kg (rats and dogs) | 42 L/hr (pregnant women)[12] | Lower than Atosiban (cynomolgus monkeys)[13] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the oxytocin receptor (e.g., human myometrium or recombinant cell lines). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[14]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin), and varying concentrations of the unlabeled test compound (competitor).[9][14]
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[14]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]
In Vitro Uterine Contraction Assay
Objective: To assess the ability of an antagonist to inhibit oxytocin-induced contractions of uterine smooth muscle.
Methodology:
-
Tissue Preparation: Myometrial strips are obtained from uterine tissue (e.g., from rats or human biopsies from cesarean sections). The strips are dissected to a standard size (e.g., 10 mm long and 2 mm wide).[15]
-
Organ Bath Setup: Each myometrial strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). One end of the strip is fixed, and the other is connected to a force transducer to record isometric contractions.[15][16]
-
Equilibration: The tissue strips are allowed to equilibrate in the organ bath for a period (e.g., 60 minutes), during which they are periodically washed and the tension is readjusted. Spontaneous rhythmic contractions may develop during this time.[15]
-
Oxytocin-Induced Contractions: A concentration-response curve to oxytocin is typically established to determine a submaximal effective concentration (e.g., EC80) that will be used to induce sustained contractions.
-
Antagonist Application: Once stable, oxytocin-induced contractions are achieved, the test antagonist is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording and Analysis: The frequency and amplitude of the uterine contractions are recorded throughout the experiment. The inhibitory effect of the antagonist is quantified by measuring the reduction in the amplitude and/or frequency of contractions. The IC50 or pA2 value for the antagonist is then calculated.[16]
Mandatory Visualization
Oxytocin Receptor Signaling Pathway
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labbaby.idv.tw [labbaby.idv.tw]
- 5. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 7. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
Confirming the On-Target Effects of L-368,899 Hydrochloride Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, with alternative compounds. We present supporting experimental data from studies utilizing knockout (KO) models to confirm its on-target effects, alongside detailed experimental protocols and a comparative analysis of its performance against other OTR antagonists.
Introduction to this compound
This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor.[1][2][3] It functions through competitive antagonism, binding to the OTR to prevent the endogenous ligand, oxytocin, from initiating downstream signaling cascades.[1][2][3] This mechanism makes it a valuable tool for investigating the physiological and behavioral roles of the oxytocin system. However, understanding its precise on-target and potential off-target effects is crucial for the accurate interpretation of experimental results. Knockout animal models, specifically those lacking the oxytocin receptor (OTR-/-), provide a definitive method for validating that the observed effects of L-368,899 are indeed mediated through its intended target.
Performance Comparison of Oxytocin Receptor Antagonists
The selection of an appropriate OTR antagonist depends on the specific experimental needs, including the desired route of administration, the necessity for brain penetration, and the required selectivity over related receptors like the vasopressin receptors (V1aR and V2R).
| Feature | This compound | Atosiban | Retosiban |
| Chemical Class | Non-peptide | Peptide | Non-peptide |
| Administration | Oral, Intravenous | Intravenous | Oral, Intravenous |
| Brain Penetration | Yes | No | Low predicted CNS penetration |
| Selectivity | Selective for OTR, but with some cross-reactivity for V1aR at higher concentrations.[3] | Primarily a V1a receptor antagonist with high affinity for OTR.[4] | Highly selective for OTR (>1400-fold over vasopressin receptors).[5][6] |
| Potency (IC50/Ki) | IC50: 8.9 nM (rat uterus), 26 nM (human uterus)[7] | Ki: ~10 nM (human myometrial cells) | Ki: 0.65 nM (human OTR), 4.1 nM (rat OTR)[5] |
On-Target Validation Using Knockout Models
The most rigorous method to confirm that a compound's effects are mediated by its intended target is to test its activity in an animal model where the target receptor has been genetically removed.
Behavioral Effects: Social Preference
A key function of the oxytocin system is the modulation of social behaviors. Studies have demonstrated that both the genetic knockout of the OTR in specific brain regions and the pharmacological blockade of the OTR with L-368,899 produce similar deficits in social preference.
Experimental Data: In a study investigating social preference in female mice, wild-type mice treated with this compound in the medial prefrontal cortex (mPFC) showed a loss of social preference for male mice during the estrus phase. This phenocopies the behavior observed in conditional knockout mice where the oxytocin receptor was specifically deleted from the mPFC. This parallel outcome strongly suggests that the behavioral effects of L-368,899 on social preference are mediated through its antagonism of the oxytocin receptor.
Physiological Effects: Uterine Contractions
Inference from Knockout Phenotype: Mice lacking the oxytocin receptor (OTR-/-) have been shown to have normal parturition.[8][9][10][11] This indicates that in the absence of the receptor, oxytocin is unable to induce uterine contractions. Therefore, it can be concluded that in OTR-/- mice, L-368,899 would have no effect on uterine contractility, as its target is absent. In contrast, L-368,899 effectively inhibits oxytocin-induced uterine contractions in wild-type animals. This provides compelling evidence that the tocolytic effects of L-368,899 are mediated specifically through the oxytocin receptor.
Experimental Protocols
Three-Chamber Social Interaction Test
This test is used to assess sociability and preference for social novelty in mice.
Apparatus: A three-chambered box with removable partitions between the chambers. The outer chambers contain wire cages to hold stimulus mice.
Procedure:
-
Habituation: The subject mouse is placed in the central chamber and allowed to explore all three empty chambers for a 10-minute period.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The subject mouse is placed back in the central chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.
-
Social Novelty Test: A second, novel "stranger" mouse is placed in the previously empty wire cage. The subject mouse is again placed in the central chamber and allowed to explore for 10 minutes. The time spent with the now-familiar mouse versus the novel mouse is recorded.
Data Analysis: Sociability is determined by comparing the time spent in the chamber with the stranger mouse versus the empty chamber. Preference for social novelty is assessed by comparing the time spent with the novel stranger versus the familiar stranger.
In Vivo Uterine Contraction Assay
This assay measures the effect of compounds on uterine contractility in a live animal.
Procedure:
-
A pressure-sensitive telemetry device is surgically implanted into the uterine horn of a female mouse.
-
After a recovery period, baseline uterine activity is recorded.
-
This compound or a vehicle control is administered to the animal.
-
After a set period, oxytocin is administered to induce uterine contractions.
-
Uterine pressure is continuously recorded to measure the frequency and amplitude of contractions.
Data Analysis: The area under the curve (AUC) of the pressure recordings is calculated to quantify the total contractile force. The effect of the antagonist is determined by comparing the oxytocin-induced contractions in the presence and absence of the compound.
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental logic, the following diagrams are provided.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Knockout Model Validation Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Retosiban - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oxytocin - Wikipedia [en.wikipedia.org]
- 9. New aspects of oxytocin receptor function revealed by knockout mice: sociosexual behaviour and control of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A conditional knockout mouse line of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Conditional Knockout Mouse Line of the Oxytocin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the behavioral effects of L-368,899 hydrochloride and other oxytocin modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the behavioral effects of L-368,899 hydrochloride, a selective oxytocin (B344502) receptor antagonist, and other notable oxytocin modulators. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for investigating the role of the oxytocinergic system in various behaviors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Oxytocin Modulation
Oxytocin, a neuropeptide primarily synthesized in the hypothalamus, plays a crucial role in a wide array of social behaviors, including social recognition, pair bonding, maternal care, and sexual behavior. Pharmacological modulation of the oxytocin system, through agonists and antagonists, provides a critical approach to dissecting the neural circuits and molecular mechanisms underlying these behaviors. This compound has been a widely used tool in this field due to its ability to cross the blood-brain barrier and its selectivity for the oxytocin receptor (OTR) over vasopressin receptors, although its selectivity has been a subject of ongoing investigation. This guide compares L-368,899 with other oxytocin modulators to inform experimental design and interpretation.
Comparative Data of Oxytocin Modulators
The following tables summarize the key characteristics and reported behavioral effects of L-368,899 and a selection of other oxytocin receptor modulators. It is important to note that direct comparative studies for all compounds across all behavioral paradigms are limited; therefore, data are compiled from various sources.
Table 1: Physicochemical and Pharmacokinetic Properties of Selected Oxytocin Receptor Modulators
| Compound | Class | Administration Route | Blood-Brain Barrier Penetration | Selectivity |
| This compound | Non-peptide antagonist | Oral, Intraperitoneal, Intravenous | Yes | Selective for OTR over vasopressin V1a/V2 receptors, though some studies suggest V1a affinity. |
| Atosiban | Peptide antagonist | Intravenous | No | Acts as an antagonist at both oxytocin and vasopressin V1a receptors; shows biased antagonism (Gq antagonist/Gi agonist).[1] |
| Barusiban | Peptide antagonist | Intravenous | No | High selectivity for OTR. |
| Retosiban | Non-peptide antagonist | Oral, Intravenous | Low predicted CNS penetration.[2] | Highly selective for OTR over vasopressin receptors (>1400-fold).[2] |
| L-371,257 | Non-peptide antagonist | Intraperitoneal | No (Peripherally restricted) | Selective for OTR. |
| ALS-III-61 | Non-peptide antagonist | Not specified | High | Higher affinity and selectivity for OTR compared to L-368,899.[3] |
Table 2: Comparative Behavioral Effects of Oxytocin Receptor Antagonists
| Behavioral Test | This compound | Atosiban | Other Modulators |
| Social Recognition | Impairs social recognition in rodents.[4] | In a female rat model of autism, Atosiban ameliorated social interaction deficits.[5] | L-371,257: Central administration blocks anxiolytic-like effects of oxytocin.[6] |
| Social Interaction / Sociability | Reduces social approach in the three-chamber test. In socially isolated mice, intra-VTA injection blocks the craving for social interaction.[7] | Infusion into the nucleus accumbens reduces social approach in female California mice.[1] | Carbetocin (agonist): Increases social approach in stressed female mice.[1] |
| Anxiety-Like Behavior (Elevated Plus Maze) | Data not consistently found in initial searches. | Produces anxiolytic-like effects following systemic administration in rats.[8] | Desmopressin (V2 agonist): Produces anxiogenic-like effects.[8] |
| Maternal Behavior | Reduces interest in infants in female rhesus monkeys.[9] | No direct comparative data found. | No direct comparative data found. |
| Sexual Behavior | Reduces sexual behavior in female rhesus monkeys.[9] | No direct comparative data found. | Epelsiban: Did not show significant efficacy in treating premature ejaculation in human clinical trials.[10] |
| Social Rank | Does not affect the social rank of dominant (first-rank) male mice but can cause rank instability in subordinate (second-rank) mice.[11] | No direct comparative data found. | No direct comparative data found. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key behavioral assays used to assess the effects of oxytocin modulators.
Social Recognition Test
Objective: To assess the ability of an animal to recognize a previously encountered conspecific.
Protocol:
-
Habituation: The subject animal is individually housed in a clean test cage for a designated period (e.g., 30 minutes) to acclimate.
-
Initial Exposure (Trial 1): A novel juvenile conspecific (stranger 1) is introduced into the cage for a short duration (e.g., 5 minutes). The time the subject animal spends investigating (e.g., sniffing) the stranger is recorded.
-
Inter-Trial Interval: The stranger animal is removed. After a specific delay (e.g., 30 minutes to 2 hours), the test proceeds to the next phase.
-
Second Exposure (Trial 2): The same conspecific (now familiar) is reintroduced, and investigation time is recorded for the same duration.
-
Dishabituation (Optional): A novel conspecific (stranger 2) can be introduced to confirm that the lack of investigation in Trial 2 is due to recognition and not general fatigue or lack of social interest.
-
Data Analysis: A significant reduction in investigation time between Trial 1 and Trial 2 indicates social recognition. The administration of an OTR antagonist like L-368,899 is expected to impair this recognition, resulting in similar investigation times across both trials.
Three-Chamber Social Interaction Test
Objective: To assess sociability (preference for a social stimulus over a non-social object) and social novelty preference (preference for a novel conspecific over a familiar one).
Protocol:
-
Apparatus: A three-chambered box with openings allowing free access to all chambers. The side chambers contain small wire cages to house stimulus animals or objects.
-
Habituation: The subject animal is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar conspecific (stranger 1) is placed in a wire cage in one of the side chambers, and an inanimate object is placed in the wire cage in the other side chamber. The subject animal is placed in the center chamber, and the time spent in each chamber and the time spent sniffing each wire cage are recorded for a set duration (e.g., 10 minutes).
-
Social Novelty Test: Immediately following the sociability test, the inanimate object is replaced with a new, unfamiliar conspecific (stranger 2). The subject animal is again allowed to explore, and the time spent interacting with the familiar (stranger 1) versus the novel (stranger 2) conspecific is recorded.
-
Data Analysis: In the sociability test, a greater amount of time spent with the conspecific compared to the object indicates normal sociability. In the social novelty test, a preference for the novel conspecific indicates intact social memory. OTR antagonists may reduce the time spent with the social stimulus in the sociability test.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze, facing an open arm, and is allowed to freely explore for a set period (e.g., 5 minutes). The session is typically recorded by an overhead camera.
-
Data Collection: Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: A higher proportion of time spent in the open arms and a greater number of entries into the open arms are interpreted as lower anxiety-like behavior (anxiolytic effect). Conversely, a preference for the closed arms is indicative of higher anxiety-like behavior (anxiogenic effect).
Visualizations
Signaling Pathways
The primary signaling cascade initiated by oxytocin binding to its receptor involves the Gq protein pathway.
Caption: Oxytocin Receptor Signaling Pathway and its Inhibition by L-368,899.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo behavioral pharmacology study.
Caption: General Experimental Workflow for In Vivo Behavioral Pharmacology.
Conclusion
This compound remains a valuable tool for investigating the central effects of oxytocin receptor antagonism on behavior, primarily due to its ability to penetrate the blood-brain barrier. However, researchers should be mindful of potential off-target effects, particularly at the vasopressin V1a receptor. The choice of an oxytocin modulator should be guided by the specific research question, the required route of administration, and the necessity of central versus peripheral action. For studies requiring high selectivity, newer compounds like ALS-III-61 may offer an advantage, although their commercial availability may be limited. Peripherally restricted antagonists such as L-371,257 are suitable for dissecting the peripheral roles of oxytocin. The peptide-based antagonists, Atosiban and Barusiban, are primarily used in clinical settings for their tocolytic effects and do not cross the blood-brain barrier, limiting their utility in preclinical behavioral neuroscience focused on central mechanisms. Careful consideration of these factors, along with rigorous experimental design and adherence to detailed protocols, will ensure the generation of robust and reproducible data in the study of the complex oxytocinergic system.
References
- 1. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retosiban - Wikipedia [en.wikipedia.org]
- 3. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 4. Rescue of oxytocin response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prosocial effects of an oxytocin metabolite, but not synthetic oxytocin receptor agonists, in a mouse model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Outcomes in Infants Born to Mothers Participating in Retosiban Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Validating the use of L-368,899 hydrochloride for specific therapeutic applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride, a potent, non-peptide oxytocin (B344502) receptor (OTR) antagonist, with alternative therapeutic agents. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate compounds for specific therapeutic applications, primarily focusing on the management of preterm labor and its use as a research tool in studying oxytocin-mediated processes.
Executive Summary
This compound is a selective OTR antagonist that has been investigated for its tocolytic effects to prevent preterm labor. It is also extensively used in preclinical research to explore the role of the oxytocin system in various physiological and behavioral functions due to its ability to cross the blood-brain barrier. However, questions regarding its selectivity over the vasopressin V1a receptor (AVPR1a) have been raised, necessitating a careful evaluation against other OTR antagonists such as Atosiban (B549348) and Barusiban. This guide presents a side-by-side comparison of their pharmacological profiles, supported by experimental data.
Performance Comparison of Oxytocin Receptor Antagonists
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and its main competitors.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Species | Binding Affinity (Kᵢ/IC₅₀, nM) | Selectivity (OTR vs. AVPR1a) | Reference(s) |
| L-368,899 | OTR | Human (uterus) | 26 | ~14-40 fold | [1][2] |
| Rat (uterus) | 8.9 | [1][2] | |||
| Coyote | 12.38 | [3][4] | |||
| AVPR1a | Human | 370 | |||
| Coyote | 511.6 | [3][4] | |||
| AVPR2 | Human | 570 | |||
| Atosiban | OTR | Human | 7.3 - 397 | ~0.1 - 1 | [5][6][7][8][9] |
| Rat | 1.1 | [7] | |||
| AVPR1a | Human | 3.5 - 11 | [5][6][7] | ||
| Rat | 11.0 | [7] | |||
| Barusiban | OTR | Human | 0.64 - 0.8 | ~17 - 300 fold | [6][10][11] |
| AVPR1a | Human | 11 | [6][11] | ||
| L-371,257 | OTR | Human | 4.6 - 19 | ~0.2 - >800 fold | [12][13] |
| AVPR1a | Human | 3.7 | [12][14] |
Note: Binding affinities can vary depending on the assay conditions and tissue/cell type used.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Atosiban | Barusiban |
| Administration | Oral, Intravenous | Intravenous | Intravenous |
| Oral Bioavailability | Rat: 14-41%[1] | Not orally bioavailable | Not orally bioavailable |
| Half-life (t½) | ~2 hours (rats, dogs)[1] | 0.21 hours (initial), 1.7 hours (terminal) (humans)[5][15][16] | 1.5 - 2.6 hours (monkeys)[17] |
| Plasma Clearance | 23-36 mL/min/kg (rats, dogs)[1] | 41.8 L/hour (humans)[5][15] | 25 - 66 mL/h/kg (monkeys)[17] |
| Volume of Distribution (Vd) | 2.0-4.9 L/kg (rats, dogs)[1] | 18.3 - 41.8 L (humans)[5][16] | 70 - 159 mL/kg (monkeys)[17] |
| Brain Penetration | Yes | No | No |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental validation, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound and its alternatives for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Oxytocin or a suitable iodinated antagonist.
-
Unlabeled ligands: this compound, Atosiban, Barusiban, and unlabeled oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration that yields adequate signal-to-noise ratio.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the unlabeled competitor (L-368,899 or alternatives).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Uterine Contraction Assay
Objective: To evaluate the functional antagonism of this compound and its alternatives on oxytocin-induced uterine muscle contractions.
Materials:
-
Uterine tissue from rats or humans (myometrial strips).
-
Organ bath system with force-displacement transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Oxytocin.
-
This compound, Atosiban, Barusiban.
Procedure:
-
Prepare myometrial strips (e.g., 2 mm x 10 mm) from the uterine horns.
-
Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., EC₅₀ to EC₈₀).
-
Once contractions are stable, add increasing cumulative concentrations of the antagonist (L-368,899 or alternatives) to the bath at set time intervals.
-
Record the isometric contractions continuously using a data acquisition system.
-
Data Analysis: Measure the frequency and amplitude of contractions before and after the addition of the antagonist. Calculate the percentage inhibition of the oxytocin-induced response for each antagonist concentration. Determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Conclusion
This compound is a valuable tool for both in vitro and in vivo research on the oxytocin system, particularly due to its oral bioavailability and ability to penetrate the central nervous system. For therapeutic applications such as the management of preterm labor, its performance must be carefully weighed against alternatives like Atosiban and Barusiban. Barusiban, in particular, demonstrates higher potency and a longer duration of action compared to Atosiban in preclinical models[18]. While L-368,899 shows good selectivity for the oxytocin receptor over vasopressin receptors, the degree of this selectivity can be a critical factor in clinical settings. The choice of antagonist will ultimately depend on the specific requirements of the research or clinical application, including the desired route of administration, duration of action, and selectivity profile. The experimental protocols provided in this guide offer a framework for the direct, comparative evaluation of these compounds to aid in this selection process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bioone.org [bioone.org]
- 7. benchchem.com [benchchem.com]
- 8. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. Vasopressin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L-368,899 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of L-368,899 hydrochloride, a potent oxytocin (B344502) receptor antagonist, is critical for maintaining laboratory safety and environmental protection. This document provides detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals.
This compound is a non-peptide antagonist of the oxytocin receptor, utilized in research to investigate the role of oxytocin signaling in various physiological processes. Adherence to proper disposal protocols is paramount to mitigate risks associated with this potent compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂ · HCl | --INVALID-LINK-- |
| Molecular Weight | 591.2 g/mol | --INVALID-LINK-- |
| Appearance | A solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility (Water) | 100 mM | --INVALID-LINK-- |
| Solubility (DMSO) | 100 mM | --INVALID-LINK-- |
| IC₅₀ (Human Uterus) | 26 nM | --INVALID-LINK-- |
| IC₅₀ (Rat Uterus) | 8.9 nM | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Disposal Procedures
The proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. The following procedures provide a step-by-step guide to ensure safety and compliance with regulations.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound, including unused product, solutions, and personal protective equipment (PPE), must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and kept securely closed when not in use.
Step 2: Decontamination of Empty Containers
Empty containers of this compound must be decontaminated before disposal. A triple rinse procedure is recommended:
-
Rinse the container three times with a suitable solvent in which this compound is soluble, such as DMSO or water.
-
Collect the rinsate as hazardous waste.
-
After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface the original label on the container to prevent misidentification.
-
Dispose of the decontaminated container in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.
Step 3: Disposal of Contaminated Materials
All contaminated waste, including the collected rinsate from container decontamination, should be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Personal protective equipment for handling L-368,899 hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of L-368,899 hydrochloride, a potent, non-peptide oxytocin (B344502) receptor antagonist.
This document provides crucial safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is intended for laboratory research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is recommended to minimize exposure, based on standard laboratory safety protocols for potent chemical compounds. For definitive guidance, always refer to the official Safety Data Sheet (SDS) provided by the supplier.
-
Hand Protection: Chemical-resistant gloves are required. Considering the potent nature of the compound, double gloving is recommended.[2][3]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2] If there is a risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A laboratory coat is mandatory.[2][3] For procedures with a higher risk of contamination, additional protective clothing such as sleevelets, aprons, or disposable suits should be used to prevent skin contact.[2][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, and any relevant hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature for the solid powder is -20°C for long-term stability (up to 3 years) or at -80°C for up to 1 year in solvent.[5][6] Keep the container tightly sealed.
Handling and Experimental Use
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.
-
Weighing: If weighing the solid form, do so in a ventilated balance enclosure to prevent the dispersal of dust.
-
Solution Preparation: Prepare solutions in a chemical fume hood. For dissolving the compound, sonication may be required.[5]
-
Spill Management: In the event of a spill, evacuate the area and prevent further spreading. Absorb the spill with an inert material and place it in a sealed container for disposal.[2] Follow institutional guidelines for spill cleanup of potent compounds.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 591.2 g/mol (hydrochloride) | [1] |
| Formulation | C₂₆H₄₂N₄O₅S₂ • HCl | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% (HPLC) | |
| Solubility | DMSO: 100 mMWater: 100 mM | [1] |
| Storage (Solid) | -20°C for ≥ 4 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [5] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
